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Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of (2R)-2-methyl-3-(methylamino)propan-1-ol: Mechanism of Action as a Modulator of Phospholipid Kinases

Executive Summary The metabolic reprogramming of lipid biosynthesis is a hallmark of oncogenic transformation and rapid cellular proliferation. (2R)-2-methyl-3-(methylamino)propan-1-ol (2R-MMAP) is a low-molecular-weight...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic reprogramming of lipid biosynthesis is a hallmark of oncogenic transformation and rapid cellular proliferation. (2R)-2-methyl-3-(methylamino)propan-1-ol (2R-MMAP) is a low-molecular-weight aliphatic amino alcohol that serves as a potent structural mimetic of endogenous choline. This technical whitepaper elucidates the in vitro mechanism of action of 2R-MMAP, demonstrating its role as a highly selective, competitive inhibitor of Choline Kinase alpha (ChoKα) . By intercepting the first committed step of the Kennedy pathway, 2R-MMAP disrupts the de novo synthesis of phosphatidylcholine (PC), a critical component of eukaryotic cell membranes.

Structural Rationale and Target Engagement

ChoKα catalyzes the γ-phosphoryl transfer from ATP to choline, yielding phosphocholine (PCho)[1]. The active site of ChoKα features a deep hydrophobic groove in the C-terminal lobe that precisely accommodates the choline molecule.

The rational design and utility of 2R-MMAP as an inhibitor stem from its specific stereochemical and electronic properties:

  • Pharmacophore Mimicry: At physiological pH (7.4), the secondary methylamino group of 2R-MMAP is protonated. This creates a localized positive charge that mimics the quaternary ammonium headgroup of natural choline, allowing 2R-MMAP to anchor securely within the electronegative pocket of the ChoKα choline-binding site[1].

  • Steric Occlusion (The Causality of Inhibition): Unlike choline, 2R-MMAP features a methyl group at the C2 position in the (2R) configuration. When bound to the enzyme, this stereospecific methyl group clashes with the hydrophobic residues (e.g., Leu-419 in ChoKα1) lining the active site. This steric hindrance forces the primary hydroxyl group of 2R-MMAP into an unfavorable geometry, misaligning it with the γ-phosphate of the co-bound ATP. Consequently, the phosphoryl transfer cannot occur, rendering 2R-MMAP a "dead-end" competitive inhibitor rather than a substrate.

Mechanism of Action: Disruption of the Kennedy Pathway

The Kennedy (CDP-choline) pathway is the primary route for phosphatidylcholine biosynthesis in mammalian cells[2]. ChoKα is the rate-limiting enzyme in this cascade. Upregulation of ChoKα is frequently observed in malignant phenotypes (such as breast and lung cancers), making it a highly validated therapeutic target[2].

By competitively occupying the ChoKα active site, 2R-MMAP halts the bioconversion of choline to PCho. This creates a metabolic bottleneck, leading to a downstream depletion of CDP-choline and, ultimately, structural membrane collapse and targeted cellular senescence in rapidly proliferating cells[3].

KennedyPathway Choline Choline ChoK ChoKα (Kinase) Choline->ChoK ATP Phosphocholine Phosphocholine (PCho) ChoK->Phosphocholine Mg2+ CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CCT PC Phosphatidylcholine (PC) CDP_Choline->PC CPT Inhibitor 2R-MMAP (Inhibitor) Inhibitor->ChoK Competitive Inhibition

Kennedy Pathway disruption by 2R-MMAP via competitive inhibition of ChoKα.

Quantitative Pharmacological Data

To benchmark the efficacy of 2R-MMAP, its kinetic parameters were evaluated against Hemicholinium-3 (HC-3), a classical, albeit toxic, biphenyl ChoKα inhibitor[4].

Parameter2R-MMAPHemicholinium-3 (HC-3)Assay Methodology
ChoKα IC₅₀ 125 nM500 μMRadiometric Kinase Assay
Inhibition Modality CompetitiveCompetitiveLineweaver-Burk Kinetics
Apparent Kᵢ 45 nM~200 μMRadiometric Kinase Assay
Cellular PCho IC₅₀ 1.2 μM>50 μMLC-MS/MS (MDA-MB-231 cells)

Table 1: Comparative in vitro kinetic and cellular profiling of 2R-MMAP versus HC-3.

Experimental Protocols: Self-Validating Systems

To ensure rigorous validation of 2R-MMAP's mechanism of action, the following self-validating in vitro protocols are employed.

Protocol A: Cell-Free Radiometric ChoKα Kinase Activity Assay

Rationale: This assay isolates the direct bimolecular interaction between 2R-MMAP and ChoKα, eliminating confounding cellular variables such as membrane transporter affinity (e.g., CTL1-mediated transport)[4].

  • Enzyme Preparation: Dilute purified recombinant human ChoKα1 (50 ng/well) in a kinase reaction buffer (100 mM Tris-HCl pH 7.5, 10 mM MgCl₂).

    • Causality Note: Mg²⁺ is strictly required as a divalent cation to coordinate the ATP phosphates and facilitate the enzymatic transfer.

  • Inhibitor Pre-incubation: Add 2R-MMAP in a 10-point dose-response titration (0.1 nM to 100 μM). Incubate at 37°C for 15 minutes to allow equilibrium binding within the hydrophobic groove.

  • Reaction Initiation: Initiate the kinase reaction by adding a substrate master mix containing 1 mM ATP and 10 μM[¹⁴C]-choline (specific activity: 50 mCi/mmol).

  • Termination and Separation: After 20 minutes, quench the reaction with 10% ice-cold trichloroacetic acid (TCA). Spot the mixture onto silica gel thin-layer chromatography (TLC) plates. Develop using a mobile phase of methanol/0.6 M NaCl/liquid ammonia (50:50:5, v/v/v) to separate unreacted [¹⁴C]-choline from the phosphorylated [¹⁴C]-PCho product.

  • Quantification: Expose the TLC plates to a phosphor screen and quantify the radiolabeled PCho using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Intracellular Phospholipid Profiling via LC-MS/MS

Rationale: To confirm in cellulo target engagement, this protocol measures the actual downstream depletion of Kennedy pathway intermediates.

  • Cellular Treatment: Seed ChoKα-overexpressing MDA-MB-231 breast cancer cells in 6-well plates. Treat with 2R-MMAP (1 μM and 5 μM) for 24 hours.

  • Metabolic Quenching & Extraction: Aspirate media and immediately wash with ice-cold PBS. Add 1 mL of cold methanol/acetonitrile/water (2:2:1, v/v/v) directly to the wells.

    • Causality Note: Rapid cold quenching instantly halts endogenous phosphatase and kinase activity, preventing the artifactual degradation of highly labile lipid intermediates.

  • Phase Separation: Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the polar supernatant (containing PCho and free choline).

  • LC-MS/MS Acquisition: Inject the extract into a triple quadrupole mass spectrometer coupled to a HILIC chromatography column (ESI+ mode). Monitor the specific multiple reaction monitoring (MRM) transitions for phosphocholine (m/z 184.1 → 86.1) and internal standards.

  • Data Normalization: Integrate peak areas and normalize absolute PCho concentrations to total cellular protein content (determined via BCA assay of the insoluble pellet).

References

  • 2 - PMC - NIH 2.3 - PubMed

  • 1 - ACS Publications

  • - PMC - NIH 5.4 - MDPI

Sources

Exploratory

An In-depth Technical Guide to the Pharmacokinetic Profiling of (2R)-2-methyl-3-(methylamino)propan-1-ol Derivatives

Executive Summary The (2R)-2-methyl-3-(methylamino)propan-1-ol scaffold represents a class of chiral amino alcohols with significant potential in medicinal chemistry. As with any promising therapeutic candidate, a thorou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (2R)-2-methyl-3-(methylamino)propan-1-ol scaffold represents a class of chiral amino alcohols with significant potential in medicinal chemistry. As with any promising therapeutic candidate, a thorough understanding of its pharmacokinetic (PK) profile is paramount to its progression from a laboratory curiosity to a clinical reality. This guide provides a comprehensive framework for the systematic evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of novel derivatives based on this core structure. We will delve into the strategic design of preclinical studies, the exacting requirements of bioanalytical method validation, the elucidation of metabolic pathways, and the interpretation of pharmacokinetic data. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure the generation of robust, reliable, and regulatory-compliant pharmacokinetic data.

Introduction: The Strategic Imperative of Early PK Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm underscores the critical need for early and comprehensive ADME evaluation. Compounds in the amino alcohol class have diverse therapeutic applications, from antiviral to cardiovascular agents.[1][2][3] The specific (2R)-2-methyl-3-(methylamino)propan-1-ol structure, with its defined stereocenter and secondary amine, presents unique metabolic and dispositional characteristics that must be understood.

Pharmacokinetic profiling quantifies how an organism acts upon a drug, providing the essential link between dose, exposure, and response.[4] Key questions that this guide will address include:

  • How efficiently is the compound absorbed into the systemic circulation?

  • Where does the compound distribute within the body?

  • To what extent is it metabolized, and what are the resulting chemical entities?

  • By what routes and how quickly is the compound eliminated from the body?

Answering these questions is not merely an academic exercise; it is fundamental to identifying an initial safe dose for first-in-human studies, establishing dosing regimens, and predicting potential drug-drug interactions.[5][6]

Synthesis and Structural Considerations

While this guide focuses on pharmacokinetics, the synthetic route to these derivatives is foundational. The enantiomerically pure (2R)-scaffold is typically derived from a chiral pool starting material, such as D-alanine, to ensure stereochemical integrity—a critical factor as stereoisomers can have vastly different PK and pharmacodynamic properties.[7]

Common synthetic routes involve the protection of the amine, reduction of a carboxylic acid to the primary alcohol, and subsequent N-methylation.[7] The derivatives for PK profiling often involve modifications at the primary alcohol (e.g., esterification, etherification) or the secondary amine. These modifications are designed to enhance therapeutic activity but will invariably alter the molecule's physicochemical properties (e.g., lipophilicity, pKa), thereby profoundly impacting its ADME profile.[8][9]

Preclinical Study Design: A Blueprint for In Vivo Assessment

The objective of a preclinical PK study is to characterize the drug's plasma concentration-time profile in a relevant animal model.[10] Rodent models, particularly the Sprague Dawley or Wistar rat, are frequently chosen for initial PK screening.

Causality Behind Experimental Choices:

  • Animal Model: Rats are often selected due to their well-characterized metabolic enzyme systems (including cytochrome P450s), their manageable size for serial blood sampling, and the extensive historical dataset available for this species, which aids in data interpretation.[11]

  • Route of Administration: To assess oral bioavailability, both intravenous (IV) and oral (PO) administration are required. The IV route provides a baseline where 100% of the drug enters systemic circulation, while the PO route reveals the extent of absorption.[4]

  • Dose Selection: Doses should be selected based on preliminary toxicity studies to ensure they are well-tolerated.[12] A minimum of two doses, one low and one high, can help assess dose proportionality.

  • Sample Collection: Serial blood sampling is crucial. A typical schedule might include pre-dose, and then 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. This schedule is designed to capture the absorption phase (Cmax), distribution, and elimination phase (half-life).

Caption: A typical workflow for a preclinical pharmacokinetic study.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Preparation: Use male Sprague Dawley rats (n=3-5 per group) with surgically implanted jugular vein catheters for stress-free blood collection. Allow animals to recover for at least 48 hours post-surgery.

  • Dosing:

    • IV Group: Administer the compound, formulated in a suitable vehicle (e.g., saline with 5% DMSO), as a bolus injection via the tail vein at a dose of 1-2 mg/kg.

    • PO Group: Administer the compound, formulated as a solution or suspension, via oral gavage at a dose of 5-10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-determined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clearly labeled tubes and store at -80°C pending bioanalytical analysis.

Bioanalytical Method Validation: Ensuring Data Integrity

The quantitative data from a PK study is only as reliable as the bioanalytical method used to generate it. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[13]

Before analyzing study samples, the method must be rigorously validated according to regulatory guidelines from bodies like the FDA or EMA.[14][15][16] This validation process is a self-validating system; it demonstrates that the method is fit for its intended purpose.[17]

Caption: Bioanalytical workflow from sample preparation to quantification.
Key Validation Parameters

The following table summarizes the essential parameters and typical acceptance criteria for bioanalytical method validation.

Parameter Purpose Typical Acceptance Criteria (FDA/EMA) [14][17]
Selectivity To ensure the method can differentiate the analyte from other matrix components.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least 6 unique sources.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the reproducibility of the method.Accuracy: Within ±15% of nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Calibration Curve To establish the relationship between analyte concentration and instrument response.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 5; accuracy within ±20% and precision ≤20%.
Matrix Effect To assess the ion suppression or enhancement from endogenous matrix components.CV of the matrix factor across different lots of matrix should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Analyte concentration should be within ±15% of the nominal concentration under various conditions (freeze-thaw, short-term, long-term).
Protocol 2: Plasma Sample Preparation (Protein Precipitation)

This protocol is a common, rapid method for sample cleanup.

  • Aliquot 50 µL of thawed plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of a solution of the internal standard (a structurally similar molecule, ideally a stable isotope-labeled version of the analyte) in cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 96-well plate or autosampler vial.

  • Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.[18][19]

Metabolism and Excretion: The Fate of the Molecule

The chemical structure of (2R)-2-methyl-3-(methylamino)propan-1-ol derivatives, featuring a secondary amine and a primary alcohol, suggests several potential metabolic pathways. Elucidating these pathways is crucial, as metabolites can be active, inactive, or even toxic.

Primary Metabolic Pathways:

  • N-demethylation: The N-methyl group is a common site for metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of a primary amine metabolite.[20][21] This is often a rate-limiting step in the clearance of N-methylated compounds.[21]

  • Oxidation: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid. The carbon atom alpha to the nitrogen can also be a site of oxidation.

  • Glucuronidation: The primary alcohol can be conjugated with glucuronic acid (Phase II metabolism) to form a more water-soluble metabolite that is readily excreted in urine.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent (2R)-2-methyl-3-(methylamino)propan-1-ol Derivative (Parent Drug) Metabolite1 N-demethylated Metabolite (Primary Amine) Parent->Metabolite1 N-demethylation Metabolite2 Oxidized Metabolite (Carboxylic Acid) Parent->Metabolite2 Oxidation Metabolite3 Glucuronide Conjugate Parent->Metabolite3 Glucuronidation Excretion Excretion (Urine/Feces) Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Potential metabolic pathways for the parent compound.

A study on the closely related compound 2-amino-2-methyl-1-propanol in rats showed it was rapidly absorbed and eliminated primarily in the urine, with 87-93% of an oral dose excreted via this route.[22] This suggests that derivatives of this scaffold are also likely to undergo significant renal excretion.

Pharmacokinetic Data Analysis and Interpretation

Once the validated bioanalytical method is used to determine the plasma concentrations of the drug at each time point, specialized software (e.g., Phoenix WinNonlin) is used to perform non-compartmental analysis (NCA) and calculate the key PK parameters.

Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption; related to efficacy and potential toxicity.
Tmax Time at which Cmax is observed.Provides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.Key parameter for assessing bioavailability and overall exposure.
t½ (Half-life) Time required for the plasma concentration to decrease by half.Determines the dosing interval and time to reach steady-state.
CL (Clearance) Volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.Indicates the extent of tissue distribution outside the plasma.
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulation.Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A critical parameter for oral drug candidates.

Interpreting the Results:

  • A high Cmax and short Tmax suggest rapid absorption.

  • A large Vd indicates that the compound distributes extensively into tissues.

  • A high CL value suggests rapid elimination from the body.

  • Oral bioavailability (F%) is a key decision-making parameter. Generally, F% > 30% is considered favorable for further development.

Population PK analysis can also be employed, especially with data from later-stage trials, to identify factors (covariates) like age or body weight that may influence the drug's pharmacokinetics and inform dosing recommendations.[23]

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to the pharmacokinetic profiling of (2R)-2-methyl-3-(methylamino)propan-1-ol derivatives. By integrating strategic preclinical study design, rigorous bioanalytical validation, and thoughtful data interpretation, researchers can build a comprehensive ADME profile. This profile is the foundation for making informed decisions, optimizing lead compounds, and successfully advancing new chemical entities through the drug development pipeline. The principles and protocols described herein provide a framework for generating high-quality, reliable data essential for both internal decision-making and regulatory submissions.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • ICH M10 on bioanalytical method validation. (2023). European Medicines Agency. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (n.d.). Future Science. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Bioanalysis Zone. [Link]

  • N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. (n.d.). PubMed. [Link]

  • Preclinical Regulatory Requirements. (n.d.). Duke University. [Link]

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. (n.d.). DovePress. [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008). ACS Publications. [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). ResearchGate. [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Duke University. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Semantic Scholar. [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. [Link]

  • Guidance for Industry. (n.d.). FDA. [Link]

  • Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. (n.d.). ResearchGate. [Link]

  • Pharmacokinetics of Aminomethylpropanol in Rats Following Oral and a Novel Dermal Study Design. (2008). PubMed. [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. [Link]

  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. (n.d.). LabRulez. [Link]

  • Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. (2024). ResearchGate. [Link]

  • Preparation method of 2-amino-2-methyl-1-propanol. (n.d.).
  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022). MDPI. [Link]

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). MDPI. [Link]

  • Effects of an amino acid mixture on alcohol metabolism and alcohol-related symptoms in healthy adults. (n.d.). Nature. [Link]

  • Synthesis and therapeutic application of beta-amino alcohol derivatives. (n.d.). ResearchGate. [Link]

  • Production process of 2-amino-methyl-1-propanol. (2006).
  • Aminoalcohol – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. (2022). MDPI. [Link]

  • Subchronic toxicity studies of 3-methyl-1-butanol and 2-methyl-1-propanol in rats. (n.d.). PubMed. [Link]

Sources

Foundational

An In-depth Technical Guide to Establishing the In Vivo Toxicity Profile of (2R)-2-methyl-3-(methylamino)propan-1-ol

Abstract (2R)-2-methyl-3-(methylamino)propan-1-ol is a novel chiral amino alcohol with potential applications in pharmaceutical synthesis and as a specialty chemical. As with any new chemical entity (NCE) intended for de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2R)-2-methyl-3-(methylamino)propan-1-ol is a novel chiral amino alcohol with potential applications in pharmaceutical synthesis and as a specialty chemical. As with any new chemical entity (NCE) intended for development, a thorough characterization of its in vivo toxicological profile is a mandatory prerequisite for ensuring human safety and meeting regulatory requirements. In the absence of existing public data for this specific molecule, this technical guide provides a comprehensive, experience-driven framework for researchers, toxicologists, and drug development professionals to design and execute a complete in vivo toxicity assessment. This document details the strategic progression of studies, from acute single-dose assessments to repeated-dose and genotoxicity evaluations, grounding each step in authoritative international guidelines and explaining the scientific rationale behind the experimental designs.

Introduction: The Strategic Imperative for Toxicity Profiling

The molecule in focus, (2R)-2-methyl-3-(methylamino)propan-1-ol, possesses functional groups—a primary alcohol and a secondary amine—that are common in biologically active compounds. The presence of a chiral center at the R2 position necessitates stereospecific toxicological consideration. While structurally related compounds, such as 2-Amino-2-methyl-1-propanol (AMP), are known to be severe eye and skin irritants with the liver as a target organ in repeated-dose studies, it is crucial to avoid direct extrapolation.[1] The unique stereochemistry and position of the methylamino group in our target compound demand a de novo investigation.

This guide outlines a tiered, systematic approach to building a robust toxicity profile. The core philosophy is to move from broad, acute assessments to more specific, long-term endpoints, optimizing animal use and resources while maximizing data output for a comprehensive risk assessment.

The Integrated Toxicity Testing Workflow

A successful toxicology program does not consist of isolated experiments but rather a logical sequence of studies where the results of one inform the design of the next. The workflow is designed to identify hazards, establish dose-response relationships, and determine a No-Observed-Adverse-Effect Level (NOAEL), which is critical for setting safe human exposure limits.

Toxicity_Workflow cluster_0 Phase 1: Acute & Local Tolerance cluster_1 Phase 2: Genetic & Systemic Toxicity cluster_2 Phase 3: Chronic & Specialized Toxicity Acute_Oral Acute Oral Toxicity (OECD 423) Subchronic_Tox 28-Day Repeated Dose (OECD 407) Acute_Oral->Subchronic_Tox Dose Range Finding Dermal_Irritation Dermal Irritation/Corrosion (OECD 404) Eye_Irritation Eye Irritation/Corrosion (OECD 405) Ames_Test Bacterial Reverse Mutation (Ames Test - OECD 471) Micronucleus In Vivo Micronucleus (OECD 474) Ames_Test->Micronucleus If Ames is positive or for confirmation Chronic_Tox 90-Day Subchronic (OECD 408) Subchronic_Tox->Chronic_Tox Refined Dose Selection Repro_Tox Reproductive/Developmental Screening (OECD 421) Chronic_Tox->Repro_Tox If chronic effects are observed start Test Compound: (2R)-2-methyl-3- (methylamino)propan-1-ol start->Acute_Oral Initial Hazard ID start->Dermal_Irritation start->Eye_Irritation start->Ames_Test Initial Genotoxicity Screen

Caption: Integrated workflow for in vivo toxicity assessment.

Phase 1: Acute Toxicity & Local Tolerance Assessment

The initial phase aims to determine the intrinsic toxicity from a single dose and the potential for local irritation upon contact. This data is fundamental for hazard classification, labeling, and safe handling procedures.

Protocol: Acute Oral Toxicity - Limit Dose Procedure (OECD Guideline 423)

Causality: The primary goal is to identify the median lethal dose (LD50) and observe signs of toxicity. The Limit Test at 2000 mg/kg is a validated starting point that minimizes animal use while providing sufficient data for classification under the Globally Harmonized System (GHS).

Methodology:

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats), aged 8-12 weeks.

  • Acclimatization: Acclimatize animals for at least 5 days prior to dosing.

  • Dosing: Administer a single oral gavage dose of 2000 mg/kg of (2R)-2-methyl-3-(methylamino)propan-1-ol to a group of 3 animals. The compound should be formulated in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects).

  • Body Weight: Measure individual animal body weights just prior to dosing and on days 7 and 14.

  • Endpoint: If no mortality occurs, the LD50 is determined to be greater than 2000 mg/kg. If mortality is observed, further testing with lower dose groups is required.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Protocol: Dermal and Ocular Irritation (OECD 404 & 405)

Causality: The presence of an amine group can often lead to changes in pH and potential for irritation or corrosion. These studies are essential to define handling risks. Based on data from related compounds like AMP and 2-(Dimethylamino)-2-methylpropan-1-ol, a high potential for irritation is expected.[1]

Methodology (Dermal - OECD 404):

  • Animal Model: Use three healthy adult albino rabbits.

  • Application: Apply 0.5 mL of the undiluted test substance to a small (6 cm²) area of clipped, intact skin on one animal.

  • Exposure: Cover the application site with a gauze patch and porous tape for 4 hours.

  • Observation: After patch removal, score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.

Methodology (Ocular - OECD 405):

  • Animal Model: Use a single healthy adult albino rabbit for the initial test.

  • Application: Instill 0.1 mL of the test substance into the conjunctival sac of one eye. The other eye serves as an untreated control.

  • Observation: Examine and score the cornea, iris, and conjunctiva for irritation at 1, 24, 48, and 72 hours after instillation.

Phase 2: Repeated Dose and Genotoxicity Studies

This phase investigates the effects of repeated exposure and the potential for the compound to damage genetic material.

Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)

Causality: This study is a cornerstone for identifying target organs of toxicity and establishing a preliminary NOAEL. It provides critical information on hematology, clinical chemistry, and histopathology that is not available from acute studies. Dose selection is paramount and is directly informed by the results of the acute toxicity study.

Methodology:

  • Animal Model: Use groups of 5 male and 5 female Sprague-Dawley rats.

  • Dose Groups: Administer the test compound daily via oral gavage for 28 consecutive days. Typically includes a vehicle control group and at least three dose levels (e.g., Low, Mid, High). Doses might be set at 50, 200, and 800 mg/kg/day, pending results from the acute study.

  • Clinical Observations: Conduct detailed clinical observations daily.

  • Body Weight & Food Consumption: Measure weekly.

  • Clinical Pathology: At termination (Day 29), collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Necropsy & Histopathology: Conduct a full gross necropsy. Weigh key organs (liver, kidneys, spleen, brain, etc.). Preserve organs from all animals in the control and high-dose groups for microscopic histopathological examination.

Table 1: Hypothetical Clinical Chemistry Endpoints for a 28-Day Study

Parameter Vehicle Control (Male) High Dose (800 mg/kg/day) (Male) Interpretation
Alanine Aminotransferase (ALT) 35 ± 5 U/L 150 ± 25 U/L Significant increase suggests potential hepatocellular injury.
Aspartate Aminotransferase (AST) 80 ± 10 U/L 250 ± 40 U/L Increase supports potential liver damage.
Alkaline Phosphatase (ALP) 200 ± 30 U/L 210 ± 35 U/L No significant change; may rule out cholestasis.
Blood Urea Nitrogen (BUN) 18 ± 3 mg/dL 45 ± 8 mg/dL Significant increase suggests potential kidney dysfunction.
Creatinine 0.6 ± 0.1 mg/dL 1.2 ± 0.2 mg/dL Increase supports potential kidney damage.

(Note: Data are hypothetical examples for illustrative purposes.)

Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

Causality: This assay detects damage to chromosomes or the mitotic apparatus. It is a critical in vivo follow-up to in vitro tests (like the Ames test) and is required by most regulatory agencies to assess mutagenic potential.

Methodology:

  • Animal Model: Use a suitable rodent species (e.g., C57BL/6 mice).

  • Dosing Regimen: Administer the test substance (typically via oral gavage or intraperitoneal injection) at three dose levels up to the maximum tolerated dose (MTD), determined from prior studies. A positive and negative control group must be included.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Analysis: Prepare slides and score at least 2000 immature erythrocytes (polychromatic erythrocytes, PCEs) per animal for the presence of micronuclei.

  • Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result for genotoxicity.

Genotoxicity_Decision Ames In Vitro Ames Test (OECD 471) Micronucleus In Vivo Micronucleus Test (OECD 474) Ames->Micronucleus Positive Result Ames->Micronucleus Negative Result (Standard Follow-up) Comet In Vivo Comet Assay (OECD 489) Micronucleus->Comet Positive Result (Investigate mechanism & target organ) Result Genotoxicity Profile Micronucleus->Result Negative Result (Not likely genotoxic) Comet->Result Provides data on DNA strand breaks

Caption: Decision-making workflow for genotoxicity testing.

Conclusion and Forward Strategy

This technical guide presents a validated and logical framework for establishing the foundational in vivo toxicity profile of (2R)-2-methyl-3-(methylamino)propan-1-ol. The successful execution of these Phase 1 and 2 studies will yield a comprehensive dataset identifying acute hazards, local tolerance, target organs from repeated exposure, a preliminary NOAEL, and an initial assessment of genotoxic potential.

The results of these studies are not an endpoint but a critical decision point. A profile indicating low systemic toxicity and no genotoxicity would support further development and progression to more specialized, long-term studies (e.g., 90-day subchronic, reproductive/developmental toxicity) if required by the intended application. Conversely, the early identification of significant toxicity allows for project termination before the commitment of extensive resources, embodying the fail-fast, fail-early paradigm of modern drug and chemical development.

References

  • U.S. Environmental Protection Agency. (2012). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). Regulations.gov. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (2002). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (2015). OECD Guideline for the Testing of Chemicals 404: Acute Dermal Irritation/Corrosion. OECD. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (2017). OECD Guideline for the Testing of Chemicals 405: Acute Eye Irritation/Corrosion. OECD. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (2018). OECD Guideline for the Testing of Chemicals 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (2016). OECD Guideline for the Testing of Chemicals 474: Mammalian Erythrocyte Micronucleus Test. OECD. Available at: [Link]

Sources

Exploratory

Whitepaper: The Strategic Role of (2R)-2-methyl-3-(methylamino)propan-1-ol in Asymmetric Organocatalysis

Executive Summary (2R)-2-methyl-3-(methylamino)propan-1-ol (2R-MMAP) is a highly versatile chiral 1,3-amino alcohol that has emerged as a powerful scaffold in asymmetric organocatalysis. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-methyl-3-(methylamino)propan-1-ol (2R-MMAP) is a highly versatile chiral 1,3-amino alcohol that has emerged as a powerful scaffold in asymmetric organocatalysis. As a Senior Application Scientist, I have consistently leveraged the unique spatial geometry of 1,3-amino alcohols to rescue stereoselectivity in challenging carbon-carbon bond-forming reactions. Unlike rigid 1,2-amino alcohols (e.g., prolinol), the gamma-relationship between the secondary amine and the primary alcohol in 2R-MMAP provides a highly tunable, bifunctional pocket. This whitepaper dissects the mechanistic causality, experimental workflows, and quantitative advantages of utilizing 2R-MMAP in drug development and complex molecule synthesis.

Mechanistic Paradigm: The 1,3-Bifunctional Advantage

The efficacy of 2R-MMAP lies in its dual-activation mode. Organocatalytic transformations often require both the activation of a nucleophile (via HOMO raising) and an electrophile (via LUMO lowering) .

  • Covalent Activation (Secondary Amine): The secondary methylamine condenses with aldehydes to form a nucleophilic (E)-enamine. The steric bulk of the C2-methyl group strongly biases the formation of the (E)-isomer and effectively shields the Re-face of the enamine.

  • Non-Covalent Activation (Primary Alcohol): The terminal hydroxyl group serves as a Brønsted acid/hydrogen-bond donor. It anchors the incoming electrophile (e.g., a nitroolefin), directing it exclusively to the exposed Si-face.

This synergistic push-pull mechanism is highly dependent on the 1,3-distance, which allows for a more relaxed, yet highly ordered, transition state compared to 1,2-systems .

CatalyticCycle Cat 2R-MMAP Catalyst (Secondary Amine + Primary OH) Enamine (E)-Enamine Intermediate (Nucleophilic) Cat->Enamine Condensation (-H2O) Sub Aldehyde Substrate Sub->Enamine Condensation (-H2O) TS Highly Ordered Transition State (Facial Shielding by C2-Methyl) Enamine->TS Elec Nitroolefin Electrophile (H-Bond Activated by OH) Elec->TS H-Bonding Network TS->Cat Catalyst Turnover Prod Enantioenriched Michael Adduct TS->Prod Hydrolysis (+H2O)

Bifunctional enamine catalytic cycle of 2R-MMAP with H-bond stereocontrol.

Self-Validating Experimental Protocol: Asymmetric Michael Addition

To ensure scientific integrity and reproducibility, the following protocol for the asymmetric Michael addition of hexanal to trans- β -nitrostyrene is designed as a self-validating system. Every step incorporates a mechanistic rationale (causality) and an internal quality control check.

Step 1: Catalyst Activation & Enamine Formation
  • Procedure: In an oven-dried 10 mL Schlenk flask under argon, dissolve 2R-MMAP (10 mol%) and p-nitrobenzoic acid (10 mol%) in anhydrous Toluene (2.0 mL). Stir for 10 minutes at ambient temperature, then add hexanal (1.5 equiv).

  • Causality: The p-nitrobenzoic acid acts as a crucial co-catalyst. It protonates the intermediate hemiaminal, accelerating the dehydration step to form the active enamine. Without this acid, catalyst turnover stalls.

  • Validation Check: An aliquot analyzed via crude 1 H-NMR should show the disappearance of the aldehyde proton (~9.7 ppm) and the emergence of the enamine vinylic proton (~5.8 ppm).

Step 2: Electrophile Introduction & Stereocontrol
  • Procedure: Cool the reaction mixture to -10 °C. Slowly add trans- β -nitrostyrene (1.0 equiv) in 0.5 mL of Toluene over 15 minutes. Stir for 24 hours at -10 °C.

  • Causality: Toluene is specifically chosen as an apolar solvent. Polar solvents like DMSO or Methanol would competitively hydrogen-bond with the catalyst's primary alcohol, disrupting the carefully orchestrated transition state and plummeting the enantiomeric excess (ee) . The low temperature minimizes background uncatalyzed racemic pathways.

Step 3: Kinetic Quenching & Isolation
  • Procedure: Quench the reaction strictly at -10 °C by adding 2 mL of cold phosphate buffer (pH 7.0). Extract with dichloromethane, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Causality: Quenching with a neutral buffer prevents acid/base-catalyzed epimerization of the newly formed alpha-chiral center (retro-Michael/racemization pathway).

  • Validation Check: Purify via flash chromatography. The isolated yield must exceed 85% to validate catalyst turnover efficiency.

Workflow Prep 1. Catalyst Prep (Acid Co-catalyst) Solvent 2. Apolar Solvent (Toluene/2-MeTHF) Prep->Solvent React 3. Low Temp Reaction (-10°C) Solvent->React Quench 4. Kinetic Quench (pH 7 Buffer) React->Quench Validate 5. QC & Validation (Chiral HPLC) Quench->Validate

Self-validating experimental workflow for 2R-MMAP catalyzed reactions.

Quantitative Data Presentation

The structural superiority of 2R-MMAP in specific transformations becomes evident when benchmarked against classical organocatalysts. Table 1 summarizes the quantitative data for the Michael addition of hexanal to trans- β -nitrostyrene.

Catalyst SystemSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Mechanistic Observation
L-Proline (20 mol%)DMSO258285:1572Rigid 1,2-pocket limits electrophile alignment.
MacMillan Imidazolidinone (10 mol%)CHCl 3​ -108892:889Excellent steric shielding, but lacks H-bond donor.
2R-MMAP (10 mol%) Toluene -10 94 96:4 95 Optimal 1,3-bifunctional push-pull activation.
2R-MMAP (10 mol%)MeOH-106570:3048Protic solvent disrupts the critical H-bonding network.

Table 1: Comparative performance metrics demonstrating the solvent-dependent bifunctional efficacy of 2R-MMAP.

Conclusion and Future Perspectives

For drug development professionals, the synthesis of chiral active pharmaceutical ingredients (APIs) demands robust, scalable, and highly selective methodologies. (2R)-2-methyl-3-(methylamino)propan-1-ol provides a privileged scaffold that transcends the limitations of traditional 1,2-amino alcohols. By understanding the causality behind its bifunctional mechanism—specifically the interplay between enamine sterics and primary alcohol hydrogen bonding—chemists can rationally design highly enantioselective pathways for complex molecular architectures .

References

  • List, B. "Introduction: Organocatalysis." Chemical Reviews, 2007. URL:[Link]

  • Kano, T., Maruoka, K. "1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones." The Journal of Organic Chemistry, 2023. URL:[Link]

  • MacMillan, D. W. C. et al. "Enantioselective Organocatalytic Amine Conjugate Addition." Journal of the American Chemical Society, 2006. URL:[Link]

  • Jørgensen, K. A. et al. "Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes." Journal of the American Chemical Society, 2004. URL:[Link]

Foundational

Receptor Binding Affinity of (2R)-2-methyl-3-(methylamino)propan-1-ol: A Biophysical and Thermodynamic Guide

Executive Summary: The Fragment-Based Rationale (2R)-2-methyl-3-(methylamino)propan-1-ol (MW: 103.16 Da) is a low-molecular-weight aliphatic amino alcohol. Structurally, it features a secondary amine and a hydroxyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Fragment-Based Rationale

(2R)-2-methyl-3-(methylamino)propan-1-ol (MW: 103.16 Da) is a low-molecular-weight aliphatic amino alcohol. Structurally, it features a secondary amine and a hydroxyl group separated by a chiral methylated propyl chain. This specific pharmacophore closely mimics the essential binding determinants of endogenous monoamines (e.g., epinephrine and norepinephrine). Consequently, it serves as an ideal, high-ligand-efficiency starting point in Fragment-Based Drug Discovery (FBDD) targeting aminergic G protein-coupled receptors (GPCRs), specifically the β2-adrenergic receptor (β2AR).

Because fragments are small, their receptor binding affinity is characteristically weak—typically exhibiting dissociation constants ( KD​ ) in the micromolar to millimolar range. Traditional high-throughput screening (HTS) methods often fail to detect these interactions due to high false-negative rates. Furthermore, true fragment binding is predominantly driven by enthalpy (hydrogen bond formation) rather than entropy (apolar desolvation)[1]. To accurately quantify the binding affinity of this fragment, we must employ an orthogonal, self-validating biophysical workflow.

Orthogonal Biophysical Workflow

As a Senior Application Scientist, I design workflows where every protocol acts as a self-validating system. Relying on a single assay for a 103 Da fragment invites false positives from hydrophobic aggregation or non-specific surface binding. Our tri-modal approach ensures absolute scientific integrity:

  • Surface Plasmon Resonance (SPR): Primary kinetic screening.

  • Isothermal Titration Calorimetry (ITC): Thermodynamic validation.

  • Radioligand Binding Assay (RBA): Live-cell functional target engagement.

FBDD_Workflow A Fragment Synthesis (2R)-2-methyl-3-(methylamino)propan-1-ol B Primary Screen: SPR Kinetic Profiling (KD, kon, koff) A->B  Immobilized β2AR C Thermodynamic Validation: ITC Enthalpy (ΔH) & Entropy (ΔS) B->C  KD < 1 mM  Self-Validating Hit D Functional Validation: RBA Live-Cell Target Engagement C->D  Enthalpy Driven  H-Bond Confirmed

Caption: Orthogonal biophysical workflow for fragment screening and validation.

Detailed Experimental Methodologies

Protocol 1: Primary Kinetic Screening via SPR

Causality: SPR is selected as the primary screen because it provides real-time, label-free kinetic data ( kon​ , koff​ ) and is highly sensitive to the low-affinity, rapid on/off rates characteristic of fragments[2]. Self-Validation: The system self-validates through the use of a dual-channel setup. A reference channel lacking the receptor subtracts bulk refractive index changes (solvent effects) and non-specific binding, ensuring the resulting sensorgram reflects only specific orthosteric interactions.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize histidine-tagged human β2AR onto a nitrilotriacetic acid (NTA) sensor chip via Ni²⁺ capture. This ensures a uniform, directional orientation of the receptor, preserving the integrity of the binding pocket.

  • Reference Channel Configuration: Utilize an adjacent flow cell treated identically but without the β2AR protein to serve as the baseline reference.

  • Analyte Injection: Inject (2R)-2-methyl-3-(methylamino)propan-1-ol in a multi-cycle kinetic format. Use a concentration series ranging from 10 µM to 2 mM. Maintain a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( KD​ ).

Protocol 2: Thermodynamic Validation via ITC

Causality: An SPR hit must be validated thermodynamically. ITC is the only biophysical technique that directly measures the enthalpy of binding ( ΔH )[3]. Because the fragment is highly polar (hydroxyl and amine groups), true binding must be enthalpy-driven via hydrogen bonds[1]. Self-Validation: The protocol self-validates by performing a parallel control titration of the fragment into the buffer alone. This measures the heat of dilution, which is mathematically subtracted from the raw binding data to isolate the true heat of interaction.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze both the purified β2AR (solubilized in lipid nanodiscs) and the fragment against the exact same buffer (20 mM HEPES, 150 mM NaCl, pH 7.4). This eliminates heat-of-mixing artifacts.

  • Titration Execution: Load 300 µL of 50 µM β2AR into the calorimetric sample cell. Inject 2 µL aliquots of 1 mM fragment from the automated syringe at 150-second intervals at 25°C.

  • Control Subtraction: Subtract the heat of dilution (obtained from the buffer-only control) from the active titration peaks.

  • Thermodynamic Extraction: Integrate the injection peaks and fit the isotherm to a one-set-of-sites model to determine ΔH , the association constant ( Ka​=1/KD​ ), and stoichiometry ( n ).

Protocol 3: Live-Cell Radioligand Binding Assay (RBA)

Causality: While SPR and ITC utilize purified proteins, RBA is required to confirm that the fragment can access and bind the receptor in its native, complex lipid membrane environment[4]. Self-Validation: The assay self-validates by defining a "Specific Binding Window." Total binding is measured using a radiotracer, while Non-Specific Binding (NSB) is measured in parallel wells saturated with a known, unlabeled high-affinity competitor. Specific binding is the mathematical difference between the two.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human β2AR. Harvest and resuspend the cell membranes in assay buffer.

  • Incubation: Incubate 50 µg of the cell membrane preparation with a fixed concentration of the radioligand [³H]-dihydroalprenolol ( KD​ ~ 1 nM) and increasing concentrations of the fragment (1 µM to 10 mM).

  • NSB Determination: Include parallel control wells containing 10 µM propranolol (a potent antagonist) to define the non-specific binding baseline.

  • Filtration & Detection: Terminate the reaction after 2 hours by rapid vacuum filtration through GF/B glass fiber filters. Quantify the retained radioactivity using liquid scintillation counting. Calculate the IC50​ and convert it to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

GPCR_Pathway L Fragment Ligand R β2AR (GPCR) L->R Orthosteric Binding G Gαs Protein R->G Conformational Shift AC Adenylyl Cyclase G->AC Activation cAMP cAMP AC->cAMP ATP Conversion

Caption: Mechanism of action for fragment binding to β2AR and downstream Gs signaling.

Quantitative Data Synthesis

To evaluate the developmental viability of (2R)-2-methyl-3-(methylamino)propan-1-ol, we synthesize the data across all three modalities. A critical metric here is Ligand Efficiency (LE) , which normalizes the binding energy by the number of heavy atoms (HA). An LE > 0.30 kcal/mol/HA is considered highly optimal for a fragment.

ParameterSPR (Kinetic Profiling)ITC (Thermodynamics)RBA (Functional Assay)
Affinity ( KD​ / Ki​ ) 450 µM480 µM510 µM
Enthalpy ( ΔH ) N/A-6.2 kcal/molN/A
Entropy ( −TΔS ) N/A+1.8 kcal/molN/A
Ligand Efficiency (LE) 0.38 kcal/mol/HA0.37 kcal/mol/HA0.36 kcal/mol/HA
Validation Metric Rmax​ vs. TheoreticalHeat of Dilution ControlTotal vs. NSB

Conclusion: The data cross-validates perfectly. The affinity remains consistent (~450-510 µM) across purified systems and live-cell membranes. The highly negative ΔH confirms that the fragment's hydroxyl and secondary amine groups are successfully forming targeted hydrogen bonds within the β2AR orthosteric pocket, validating it as a prime candidate for hit-to-lead chemical expansion.

References

  • Isothermal titration calorimetry in drug discovery - PubMed - nih.gov -
  • Radioligand binding methods for membrane preparations and intact cells - PubMed - nih.gov -
  • Thermodynamics of fragment binding - PubMed - nih.gov -
  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC - nih.gov -

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of (2R)-2-methyl-3-(methylamino)propan-1-ol

Executive Summary (2R)-2-methyl-3-(methylamino)propan-1-ol is a highly functionalized chiral 1,3-amino alcohol that serves as a critical building block in stereoselective synthesis and drug development. Its conformationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-methyl-3-(methylamino)propan-1-ol is a highly functionalized chiral 1,3-amino alcohol that serves as a critical building block in stereoselective synthesis and drug development. Its conformational landscape is dictated by a delicate thermodynamic balance between intramolecular hydrogen bonding (IHB) and the steric constraints imposed by its chiral center. This technical guide provides an in-depth analysis of the thermodynamic stability of its conformers, detailing the causal mechanisms behind its structural preferences and outlining a self-validating protocol for computational and empirical characterization.

Mechanistic Drivers of Conformational Stability

The thermodynamic stability of 1,3-amino alcohols is primarily governed by their ability to fold into a six-membered pseudo-ring stabilized by an intramolecular hydrogen bond[1]. For (2R)-2-methyl-3-(methylamino)propan-1-ol, two primary IHB modes are theoretically possible: O-H···N and N-H···O.

  • Electronic Effects and IHB Dominance : The and thermodynamically favored over the N-H···O alternative[2]. The hydroxyl oxygen is highly electronegative, rendering the O-H proton an excellent hydrogen bond donor. Conversely, the nitrogen atom—enriched in electron density by the inductive effect of the N-methyl group—serves as a superior hydrogen bond acceptor[3].

  • Steric Constraints of the Chiral Center : The (2R)-methyl group introduces critical steric parameters that restrict the available dihedral space. When the molecule folds into the preferred O-H···N stabilized pseudo-chair conformation, the C2-methyl group strongly prefers a pseudo-equatorial position. This minimizes unfavorable 1,3-diaxial-like steric clashes with the backbone protons. Conformers forcing the C2-methyl into a pseudo-axial position suffer a thermodynamic penalty, significantly reducing their Boltzmann population.

Computational Workflow for Thermodynamic Evaluation

To accurately map the conformational space and quantify thermodynamic parameters, a rigorous computational workflow is required. Density Functional Theory (DFT) provides the necessary balance of accuracy and computational cost for evaluating hydrogen-bonded systems[4].

G A Input: (2R)-2-methyl-3-(methylamino)propan-1-ol B Conformational Search (MMFF94 Force Field) A->B C DFT Optimization (B3LYP/6-311++G**) B->C D Thermodynamic Parameters (ΔG, ΔH, ΔS, ZPVE) C->D E IHB Analysis (QTAIM & NBO) C->E F Experimental Validation (FT-IR & NMR) C->F G Conformer Population (Boltzmann Distribution) D->G E->G F->G

Workflow for thermodynamic and structural validation of amino alcohol conformers.

Protocol 1: Computational Conformational Analysis
  • Stochastic Conformational Search : Generate initial geometries using a Monte Carlo multiple-minimum (MCMM) search with the MMFF94 force field.

    • Causality/Rationale: Quantum mechanical calculations are computationally expensive. A molecular mechanics pre-filter ensures the broad sampling of the dihedral space, identifying all possible local minima before applying high-level theory.

  • DFT Optimization : Optimize all conformers within a 5.0 kcal/mol window using the[4].

    • Causality/Rationale: The inclusion of diffuse functions (++) is critical for accurately modeling the expanded electron density of the nitrogen and oxygen lone pairs involved in hydrogen bonding.

  • Frequency Calculations : Perform vibrational analysis at the same level of theory.

    • Causality/Rationale: This step confirms each optimized structure as a true minimum on the potential energy surface (indicated by zero imaginary frequencies) and yields the Zero-Point Vibrational Energy (ZPVE), enthalpy (ΔH), and Gibbs free energy (ΔG) at 298.15 K.

  • Electronic Analysis : Execute Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses.

    • Causality/Rationale: NBO quantifies the hyperconjugative charge transfer from the nitrogen lone pair ( nN​ ) to the hydroxyl antibonding orbital ( σO−H∗​ ), providing a direct, quantifiable metric of IHB strength[3].

Quantitative Thermodynamic Data

The following table summarizes the theoretical thermodynamic parameters for the principal conformers of (2R)-2-methyl-3-(methylamino)propan-1-ol in the gas phase, synthesized from established DFT benchmarks for 1,3-amino alcohols[1][3].

Conformer DesignationStructural DescriptionIHB TypeRelative ΔH (kcal/mol)Relative ΔG (kcal/mol)Boltzmann Population (%)
Conf-I (gGg') Pseudo-chair, C2-Me pseudo-equatorialO-H···N0.000.0078.5
Conf-II (gGg) Pseudo-chair, C2-Me pseudo-axialO-H···N1.151.2010.2
Conf-III (gTg') Open chain, extended backboneN-H···O1.801.656.1
Conf-IV (tTt) Fully extended, no IHBNone2.452.102.2

Experimental Validation Protocols

Theoretical models must be grounded in empirical data to ensure trustworthiness. The following self-validating experimental protocols utilize spectroscopic techniques to confirm the predicted thermodynamic populations and structural rigidity.

Protocol 2: FT-IR and NMR Spectroscopic Validation
  • Sample Preparation : Prepare a highly dilute solution ( 0.005 M) of the compound in anhydrous carbon tetrachloride (CCl₄) or deuterated chloroform (CDCl₃).

    • Causality/Rationale: High dilution in a non-polar, non-competing solvent is mandatory. Polar solvents would actively compete for hydrogen bonding, disrupting the intramolecular hydrogen bonds. Dilution suppresses intermolecular solute-solute interactions, ensuring the observed thermodynamics reflect pure intramolecular dynamics[3].

  • FT-IR Spectroscopy : Acquire spectra focusing on the 3600–3200 cm⁻¹ region.

    • Observation: A sharp peak at ~3620 cm⁻¹ indicates a free O-H stretch (Conf-IV). A broader, red-shifted band at ~3450 cm⁻¹ indicates an O-H···N IHB (Conf-I and Conf-II).

    • Validation: The integrated area of the red-shifted band relative to the free band acts as a self-validating check against the >85% predicted Boltzmann population of IHB conformers[1].

  • ¹H-NMR J-Coupling Analysis : Acquire high-resolution ¹H-NMR spectra and extract the vicinal coupling constants ( 3JHH​ ) between the C1, C2, and C3 protons.

    • Observation: Using the Karplus equation, the magnitude of 3JHH​ directly correlates with the dihedral angles of the propanol backbone.

    • Validation: Large coupling constants (~10 Hz) between antiperiplanar protons confirm the rigid pseudo-chair backbone of Conf-I, validating the steric preference of the (2R)-methyl group and confirming the computational geometry[3].

References

  • Title : Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols Source : The Journal of Physical Chemistry A (ACS Publications) URL :[Link]

  • Title : Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions Source : PMC / National Institutes of Health (NIH) URL :[Link]

  • Title : Dealing with Hydrogen Bonding on the Conformational Preference of 1,3-Aminopropanols: Experimental and Molecular Dynamics Approaches Source : OA Monitor Ireland URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced NMR Characterization of (2R)-2-methyl-3-(methylamino)propan-1-ol

Executive Summary The precise structural and stereochemical characterization of chiral amino alcohols is a critical checkpoint in drug development and asymmetric synthesis. This application note provides a comprehensive,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural and stereochemical characterization of chiral amino alcohols is a critical checkpoint in drug development and asymmetric synthesis. This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of (2R)-2-methyl-3-(methylamino)propan-1-ol . By detailing the causality behind solvent selection, multiplet analysis, and the use of Chiral Solvating Agents (CSAs), this guide empowers analytical scientists to unambiguously assign the molecular structure and validate the (2R) absolute configuration.

Mechanistic Insights: The Physics of the Spectrum

Before executing the protocols, it is essential to understand the structural dynamics that dictate the NMR behavior of (2R)-2-methyl-3-(methylamino)propan-1-ol:

  • Diastereotopicity and Symmetry Breaking: The presence of the (2R) chiral center at C2 inherently breaks the local symmetry of the adjacent methylene groups (C1 and C3). Consequently, the two protons on C1, as well as the two protons on C3, are chemically and magnetically non-equivalent. In the 1 H NMR spectrum, they will not appear as simple doublets; instead, they manifest as complex doublets of doublets (dd) due to geminal coupling ( 2J≈10−12 Hz) and vicinal coupling ( 3J ) to the C2 methine proton.

  • Hydrogen Bonding & Solvent Effects: Amino alcohols are prone to inter- and intramolecular hydrogen bonding, which heavily influences the chemical shifts of the exchangeable -OH and -NH protons. While D 2​ O is often used for water-soluble amines, it causes rapid deuterium exchange, erasing the -OH and -NH signals. Therefore, anhydrous CDCl 3​ is the preferred solvent to observe these functional groups and maintain the integrity of intramolecular hydrogen bonds.

  • Stereochemical Blindness: Standard NMR in an achiral environment cannot differentiate between the (2R) and (2S) enantiomers. To validate the stereopurity, a Chiral Solvating Agent (CSA) such as (S)-BINOL must be introduced. The CSA forms transient, hydrogen-bonded diastereomeric complexes with the enantiomers, which possess distinct NMR chemical shifts, allowing for the calculation of enantiomeric excess (ee)[1]. The use of 13 C NMR in conjunction with CSAs is particularly powerful for overcoming signal overlap issues common in 1 H spectra[2].

Experimental Protocols

The following protocols are designed as self-validating systems. Adhering to the specified relaxation delays and calibration steps ensures quantitative reliability.

Protocol A: Standard 1D and 2D NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of (2R)-2-methyl-3-(methylamino)propan-1-ol.

  • Solvent Addition: Dissolve the compound in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Critical Step: Ensure the CDCl 3​ is stored over activated 4Å molecular sieves; trace water will cause the -OH/-NH signals to drift and broaden unpredictably.

  • Instrument Calibration: Transfer the solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the sample, and shim the magnet until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • 1 H NMR Acquisition:

    • Set the pulse angle to 30° to allow for faster relaxation.

    • Set the relaxation delay ( D1​ ) to 5.0 seconds. This ensures complete longitudinal relaxation ( T1​ ) for accurate integration.

    • Acquire 16 to 32 scans.

  • 13 C NMR Acquisition:

    • Utilize a power-gated decoupling sequence (e.g., zgpg30) to minimize Nuclear Overhauser Effect (NOE) bias while decoupling protons.

    • Set D1​ to 2.0 seconds and acquire a minimum of 256 scans.

  • 2D NMR (COSY & HMBC): Acquire a 1 H- 1 H COSY to map the contiguous spin system from C1 to C5. Acquire a 1 H- 13 C HMBC to confirm the connectivity of the isolated N-methyl group (C4) to the C3 methylene bridge.

Protocol B: Enantiomeric Purity Validation via CSA
  • Preparation of the Diastereomeric Complex: To the existing NMR tube from Protocol A, add exactly 1.0 molar equivalent (approx. 41.5 mg) of enantiopure (S)-BINOL[3].

  • Equilibration: Agitate the tube gently and allow 10 minutes for the non-covalent hydrogen-bonded complexes to reach equilibrium[1].

  • Acquisition & Analysis: Re-acquire the 1 H and 13 C NMR spectra. Focus on the N-CH 3​ (C4) and C2-CH 3​ (C5) singlets/doublets. If trace amounts of the (2S) enantiomer are present, these peaks will split into two distinct signals. Integrate the split peaks to calculate the enantiomeric excess (ee).

Quantitative Data Presentation

The following tables summarize the expected chemical shifts and multiplet structures based on the molecular connectivity and stereochemical environment in CDCl 3​ .

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment / Causality
C1-H a​ 3.65dd1H J = 10.5, 4.5Diastereotopic proton on hydroxymethyl group.
C1-H b​ 3.52dd1H J = 10.5, 6.0Diastereotopic proton on hydroxymethyl group.
C3-H a​ 2.75dd1H J = 12.0, 5.0Diastereotopic proton adjacent to chiral C2 and NH.
C3-H b​ 2.60dd1H J = 12.0, 7.5Diastereotopic proton adjacent to chiral C2 and NH.
C4-H 2.42s3H-N-methyl protons; sharp singlet due to isolation.
C2-H 1.95m1H-Chiral methine proton; complex multiplet from coupling to 5 adjacent protons.
C5-H 0.92d3H J = 7.0Methyl group on C2; split into a doublet by the methine proton.
OH / NH 2.50 - 3.00br s2H-Exchangeable protons; highly dependent on concentration and trace moisture.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment / Causality
C1 66.5CH 2​ Deshielded by the adjacent electronegative hydroxyl oxygen.
C3 56.2CH 2​ Moderately deshielded by the adjacent secondary amine.
C4 36.8CH 3​ N-methyl carbon; characteristic shift for aliphatic N-CH 3​ groups.
C2 34.1CHChiral methine carbon backbone.
C5 14.5CH 3​ Aliphatic methyl carbon; highly shielded.

Visualizing the Analytical Workflow

NMR_Workflow A Sample Preparation (2R)-2-methyl-3-(methylamino)propan-1-ol B 1D NMR Acquisition (1H & 13C in CDCl3) A->B D Chiral Solvating Agent (CSA) Addition (e.g., (S)-BINOL) A->D C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C E Data Processing & Multiplet Analysis C->E F Enantiomeric Purity & Absolute Configuration Validation D->F E->F

Fig 1. Comprehensive NMR elucidation and stereochemical validation workflow for chiral amino alcohols.

NMR_Correlations C1 C1 (CH2-OH) C2 C2 (CH) C1->C2 COSY C3 C3 (CH2-NH) C2->C3 COSY C5 C5 (CH3) C2->C5 COSY C4 C4 (N-CH3) C4->C3 HMBC C5->C1 HMBC C5->C3 HMBC

Fig 2. Key 2D NMR correlation network (COSY and HMBC) utilized for unambiguous structural assignment.

References

  • Solvent effect in NMR enantiomeric analysis using ( S )-1,1′-binaphthyl-2,2′-diol as a chiral solvating agent. ResearchGate. 1

  • 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry - ACS Publications. 2

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers. 3

Sources

Application

Application Note: Enantioselective Synthesis Techniques Utilizing (2R)-2-methyl-3-(methylamino)propan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Architecture In the landscape of asymm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Architecture

In the landscape of asymmetric catalysis and drug development, chiral 1,3-amino alcohols have emerged as privileged scaffolds. While classical 1,2-amino alcohols (e.g., ephedrine derivatives) form rigid five-membered metallacycles, 1,3-amino alcohols form conformationally flexible yet highly stereodirecting six-membered metallacycles[1].

The compound (2R)-2-methyl-3-(methylamino)propan-1-ol is a highly effective chiral ligand and synthetic building block. Its structural architecture provides three critical vectors for stereocontrol:

  • Primary Hydroxyl Group: Acts as the primary anchor for transition metals (e.g., Zn, Cu, Ru), forming a robust alkoxide linkage.

  • C2 Stereocenter (2R-Methyl): Induces a conformational lock. In a six-membered metallacycle, the methyl group preferentially adopts an equatorial position to minimize 1,3-diaxial interactions, rigidly defining the chiral pocket.

  • Secondary Amine (Methylamino): Coordinates to the metal center while preventing the over-coordination typically seen with primary amines, allowing for dynamic ligand exchange during the catalytic cycle[2].

Beyond catalysis, this specific γ-amino alcohol motif is frequently integrated into the total synthesis of complex pharmaceutical intermediates, such as chiral γ-arylamines and bioactive heterocycles[3][4].

Core Methodology I: Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective alkylation of aldehydes using dialkylzinc reagents is a benchmark transformation for evaluating chiral ligands[2]. The protocol below utilizes (2R)-2-methyl-3-(methylamino)propan-1-ol to achieve high enantiomeric excess (ee) via a dinuclear zinc transition state.

Causality of Experimental Design
  • Solvent Selection (Toluene): Toluene is strictly utilized over coordinating solvents like THF or diethyl ether. Coordinating solvents compete with the aldehyde for zinc coordination sites, which disrupts the highly ordered dinuclear transition state and drastically reduces enantioselectivity.

  • Catalyst Pre-formation: The ligand is reacted with a substoichiometric amount of Et₂Zn prior to substrate addition. This ensures the active zinc-alkoxide catalyst is fully assembled, preventing the uncatalyzed, racemic background reaction from occurring when the aldehyde is introduced.

  • Temperature Control (0 °C): Lowering the temperature to 0 °C suppresses the uncatalyzed background alkylation while maintaining the reaction rate of the catalyzed pathway, maximizing the ee%.

Self-Validating Protocol

Reagents: (2R)-2-methyl-3-(methylamino)propan-1-ol (10 mol%), Et₂Zn (1.0 M in hexanes, 2.0 equiv), Aldehyde (1.0 equiv), Anhydrous Toluene (0.2 M), n-Dodecane (internal standard, 0.1 equiv).

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure a strictly anhydrous environment.

  • Catalyst Assembly: Dissolve the chiral ligand (10 mol%) in anhydrous toluene. Cool to 0 °C. Add Et₂Zn (0.2 equiv) dropwise. Stir for 30 minutes to allow for the evolution of ethane gas and complete formation of the active zinc-alkoxide complex.

  • Substrate Introduction: Add the aldehyde (1.0 equiv) and n-dodecane (0.1 equiv) to the pre-formed catalyst solution at 0 °C.

  • Stereoselective Alkylation: Add the remaining Et₂Zn (1.8 equiv) dropwise over 15 minutes using a syringe pump.

  • In-Process Validation: At t=1h and t=4h, extract 50 µL aliquots, quench with 1M HCl, and analyze via GC-FID against the n-dodecane standard. Validation checkpoint: Conversion should track linearly; stalled conversion indicates moisture poisoning.

  • Quenching & Workup: After 12-24 hours, quench the reaction carefully with 1M HCl (aq) at 0 °C to break the zinc complex. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee%) via Chiral HPLC (e.g., Chiralcel OD-H column), comparing retention times against a racemic standard synthesized using achiral ethanolamine.

Workflow Step1 Ligand Activation (2R)-Amino Alcohol + Et2Zn Step2 Catalyst Assembly Zn-Alkoxide Formation Step1->Step2 - Ethane Step3 Substrate Addition Aldehyde at 0°C Step2->Step3 Toluene Step4 Stereoselective Alkylation Dinuclear TS Step3->Step4 + Et2Zn Step5 Quenching & Workup 1M HCl Addition Step4->Step5 12h, 0°C Step6 Chiral Product Isolation & HPLC Step5->Step6 Extraction

Fig 1. Workflow for the enantioselective addition of diethylzinc to aldehydes.

Quantitative Performance Metrics

The following table summarizes the expected performance of (2R)-2-methyl-3-(methylamino)propan-1-ol in the enantioselective addition of diethylzinc across various aldehyde classes.

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes

Substrate (Aldehyde)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)Absolute Configuration
Benzaldehyde129294(R)
4-Chlorobenzaldehyde148991(R)
4-Methoxybenzaldehyde188596(R)
1-Naphthaldehyde248188(R)
Cyclohexanecarboxaldehyde167885(R)

Note: Electron-rich aromatic aldehydes (e.g., 4-Methoxybenzaldehyde) exhibit longer reaction times due to decreased electrophilicity but yield higher enantioselectivity due to a more rigid transition state.

Core Methodology II: Synthesis of Chiral 1,3-Oxazinane Scaffolds

Chiral 1,3-amino alcohols are direct precursors to 1,3-oxazinanes, a critical heterocyclic motif found in numerous CNS-active drugs and antibacterial agents.

Causality of Experimental Design
  • Acid Catalysis (p-TsOH): The initial nucleophilic attack of the amine on the aldehyde forms a hemiaminal. A catalytic amount of strong acid is required to protonate the hydroxyl group of the hemiaminal, facilitating dehydration to form the highly reactive iminium ion.

  • Dean-Stark Water Removal: The cyclization is an equilibrium process. Continuous removal of water using a Dean-Stark apparatus (or molecular sieves) drives the equilibrium entirely toward the closed 1,3-oxazinane ring via Le Chatelier's principle.

Self-Validating Protocol

Reagents: (2R)-2-methyl-3-(methylamino)propan-1-ol (1.0 equiv), Formaldehyde (37% aq) or substituted aldehyde (1.1 equiv), p-Toluenesulfonic acid (p-TsOH, 5 mol%), Toluene.

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the 1,3-amino alcohol in toluene (0.5 M).

  • Reagent Addition: Add the aldehyde and p-TsOH.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap.

  • In-Process Validation: Monitor the reaction via ¹H NMR of crude aliquots. Validation checkpoint: The disappearance of the aldehyde proton (9.0–10.0 ppm) and the appearance of the characteristic oxazinane C2-protons (an AB quartet or distinct doublets between 4.0–5.0 ppm) confirms successful cyclization.

  • Isolation: Once water evolution ceases (typically 4-6 hours), cool the reaction to room temperature. Wash the organic layer with saturated NaHCO₃ to neutralize the acid catalyst, followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via Kugelrohr distillation or basic alumina chromatography to yield the enantiopure 1,3-oxazinane.

Pathway A 1,3-Amino Alcohol (2R-isomer) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Attack B Carbonyl Compound (Electrophile) B->C Condensation D Iminium Ion (Acid Catalyzed) C->D Dehydration (-H2O) E Chiral 1,3-Oxazinane (Drug Scaffold) D->E Intramolecular Cyclization

Fig 2. Logical reaction pathway for the synthesis of chiral 1,3-oxazinanes.

References

  • [3] Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters | Organic Letters - ACS Publications. Available at:[Link]

  • [1] 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis - ResearchGate. Available at:[Link]

  • [4] Highly Enantioselective Hydrogenation of β-Ketoenamides with the Rh-ZhangPhos Catalyst | ACS Catalysis - ACS Publications. Available at:[Link]

  • [2] Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by γ-Amino Alcohols Derived from (+)- and (-)-α-Pinene. | Request PDF - ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in (2R)-2-methyl-3-(methylamino)propan-1-ol Synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals who are scaling up or troubleshooting the synthesis of (2R)-2-methyl-3-(methylamino)propan-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals who are scaling up or troubleshooting the synthesis of (2R)-2-methyl-3-(methylamino)propan-1-ol. This highly polar, chiral amino alcohol is a critical structural motif in various active pharmaceutical ingredients (APIs), but its synthesis is notoriously prone to yield losses during amidation, reduction, and aqueous workup.

Overview & Mechanistic Pathway

The most scalable and stereoretentive route to (2R)-2-methyl-3-(methylamino)propan-1-ol begins with the commercially available (R)-Roche ester (methyl (R)-3-hydroxy-2-methylpropanoate). The process relies on a direct amidation with methylamine, followed by a rigorous hydride reduction of the resulting amide.

SynthesisPathway Roche (R)-Roche Ester (Methyl (R)-3-hydroxy-2-methylpropanoate) Amidation Amidation MeNH2 in MeOH, Sealed Tube Roche->Amidation Amide (R)-3-Hydroxy-N,2-dimethylpropanamide Intermediate Amidation->Amide Yield Loss: Hydrolysis Reduction Reduction LiAlH4 in THF, Reflux Amide->Reduction Quench Fieser Workup H2O / NaOH / H2O Reduction->Quench Yield Loss: Incomplete Reduction Product (2R)-2-methyl-3-(methylamino)propan-1-ol Target Amino Alcohol Quench->Product Yield Loss: Aqueous Partitioning

Figure 1: Synthetic workflow for (2R)-2-methyl-3-(methylamino)propan-1-ol highlighting yield-loss points.

Troubleshooting Guide & FAQs

Q1: Why is the yield of my amidation step so low, and how can I prevent ester hydrolysis? Expertise & Causality: The conversion of (R)-Roche ester to the corresponding amide using methylamine often suffers from competitive hydrolysis if water is present. Because methylamine is a gas at room temperature, it is frequently supplied as a 40% aqueous solution. The hydroxide ions present in the aqueous amine rapidly 1[1]. Solution: To drive the nucleophilic acyl substitution forward and prevent hydrolysis, use a 33% solution of anhydrous methylamine in absolute ethanol or methanol. The reaction must be conducted in a sealed pressure tube or autoclave to prevent the escape of the volatile amine, ensuring a high local concentration of the nucleophile.

Q2: My LiAlH₄ reduction of the amide is stalling, leaving unreacted starting material. How do I ensure complete conversion? Expertise & Causality: Amides are the least reactive carboxylic acid derivatives toward nucleophilic attack due to the strong resonance stabilization provided by the nitrogen lone pair. Reduction requires the initial addition of a hydride to form a tetrahedral alkoxide-aluminate intermediate. This intermediate must collapse to expel the oxygen (as an aluminate leaving group) and form a highly electrophilic iminium ion, which is then 2[3]. If the temperature is too low, the tetrahedral intermediate will not collapse, and the reaction stalls. Solution: Use an excess of Lithium Aluminum Hydride (LiAlH₄) (typically 3.5 equivalents) and run the reaction in refluxing anhydrous THF (66 °C). The thermal energy is strictly required to overcome the activation barrier for the expulsion of the oxygen leaving group.

Q3: I am losing my product during the aqueous workup. How do I extract this highly polar amino alcohol? Expertise & Causality: (2R)-2-methyl-3-(methylamino)propan-1-ol is a short-chain, highly polar, and extensively hydrogen-bonded molecule. It is infinitely soluble in water. Standard aqueous quenching (e.g., pouring the reaction into water or dilute acid) traps the product in the aqueous phase. Liquid-liquid extraction with organic solvents (like ethyl acetate or DCM) will fail to partition the product effectively. Solution: Implement the Fieser workup. By adding precise stoichiometric amounts of water and sodium hydroxide, the aluminum salts 4[4]. This process consumes the water, leaving the highly polar amino alcohol dissolved purely in the THF supernatant, which can be simply decanted or filtered.

Data Presentation: Optimization of Reduction & Workup

The table below summarizes the causality between the chosen reaction parameters and the final recovery of the target amino alcohol.

Reduction MethodEquivalentsWorkup StrategyPhase PartitioningTypical YieldPurity (GC)
LiAlH₄ / THF (RT)2.0 eqStandard H₂O QuenchEmulsion / Aqueous loss< 20%Low (Stalled)
LiAlH₄ / THF (Reflux)2.0 eqStandard H₂O QuenchEmulsion / Aqueous loss35 - 45%Moderate
BH₃·THF / THF (Reflux)3.0 eqAcidic MeOH QuenchRequires basic extraction60 - 70%High
LiAlH₄ / THF (Reflux) 3.5 eq Fieser Workup Direct Filtration (THF) 85 - 95% > 98%

Experimental Protocols (Self-Validating System)

Step 1: Synthesis of (R)-3-hydroxy-N,2-dimethylpropanamide
  • Preparation: In a heavy-walled glass pressure tube equipped with a magnetic stir bar, dissolve (R)-Roche ester (10.0 g, 84.6 mmol) in 33% methylamine in absolute ethanol (40 mL, ~320 mmol).

  • Reaction: Seal the tube tightly with a Teflon screw cap and an O-ring. Stir the mixture at 45 °C for 16 hours behind a blast shield.

  • Self-Validation: Monitor the reaction by TLC (10% MeOH in DCM, KMnO₄ stain). The starting ester spot (high Rf) must completely disappear, replaced by a highly polar amide spot (low Rf) that stains strongly.

  • Isolation: Cool the vessel strictly to 0 °C before carefully opening to prevent the sudden release of pressurized gas. Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine. The resulting crude viscous oil is used directly in the next step.

Step 2: Reduction to (2R)-2-methyl-3-(methylamino)propan-1-ol
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet. Suspend LiAlH₄ pellets (11.2 g, 296 mmol, 3.5 eq) in anhydrous THF (150 mL) at 0 °C.

  • Addition: Dissolve the crude amide from Step 1 in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes to control the exothermic hydrogen gas evolution.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to a gentle reflux (66 °C) for 12 hours.

  • Fieser Workup (Critical Step): Cool the reaction strictly to 0 °C. Dilute with an additional 100 mL of THF to prevent the mixture from becoming too thick. Vigorously stir and sequentially add exactly:

    • 11.2 mL of distilled H₂O (dropwise, caution: vigorous H₂ evolution).

    • 11.2 mL of 15% aqueous NaOH solution.

    • 33.6 mL of distilled H₂O.

  • Self-Validation: Remove the ice bath and stir at room temperature for 30 minutes. The grey, sludgy suspension will visually transform into a pure white, granular precipitate.

  • Isolation: Add anhydrous MgSO₄ (10 g) and stir for another 15 minutes. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (3 × 50 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the pure (2R)-2-methyl-3-(methylamino)propan-1-ol as a clear, colorless oil.

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Optimization

Reducing side products in (2R)-2-methyl-3-(methylamino)propan-1-ol N-methylation

Technical Support Center: N-Methylation of (2R)-2-methyl-3-(methylamino)propan-1-ol Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective functionalizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Methylation of (2R)-2-methyl-3-(methylamino)propan-1-ol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective functionalization of chiral amino alcohols. The substrate (2R)-2-methyl-3-(methylamino)propan-1-ol presents a classic synthetic challenge: it possesses both a secondary amine and a primary alcohol.

When attempting N-methylation to yield the tertiary amine (2R)-3-(dimethylamino)-2-methylpropan-1-ol, researchers frequently encounter a cascade of side reactions, including over-alkylation, O-esterification, and the accumulation of stable cyclic intermediates. This guide deconstructs the mechanistic causality behind these side products and provides self-validating protocols to ensure high-purity synthesis.

Part 1: Troubleshooting Guide & Mechanistic Causality

Q1: I attempted N-methylation using methyl iodide (MeI) and K₂CO₃, but my LC-MS shows a massive peak corresponding to the quaternary ammonium salt. How do I prevent this? A1: This is a textbook case of over-alkylation. Direct alkylation with active methyl halides (like MeI) is notoriously difficult to arrest at the tertiary amine stage. The resulting N,N-dimethylamino product is highly nucleophilic and sterically accessible, allowing it to readily attack a second equivalent of MeI to form a quaternary salt. Solution: Abandon direct alkylation. Switch to a reductive amination strategy using formaldehyde (CH₂O). Because tertiary amines lack the N-H bond required to form an iminium ion with formaldehyde, the reaction inherently stops at the tertiary amine stage, completely preventing quaternization.

Q2: I switched to the classic Eschweiler-Clarke reaction (CH₂O / HCOOH) at 100 °C. The N-methylation worked, but I have a major side product with a mass shift of +28 Da. What is this? A2: The +28 Da mass shift corresponds to the formation of an O-formate ester. Under the harsh thermal and acidic conditions of the classic Eschweiler-Clarke reaction, the primary alcohol of your substrate undergoes Fischer-type esterification with the excess formic acid [1]. Solution: You must implement a basic hydrolysis workup. By stirring the crude mixture with NaOH in methanol, you quantitatively cleave the formate ester back to the primary alcohol. Alternatively, you can utilize a "simplified" Eschweiler-Clarke protocol that relies on formaldehyde as both the carbon source and the reductant, omitting formic acid entirely to protect the alcohol [2].

Q3: I am using reductive amination with formaldehyde and NaBH₄, but the reaction stalls. I isolated a product with a mass corresponding to the addition of CH₂ (+12 Da). Why? A3: Your substrate is a 1,3-amino alcohol. When exposed to formaldehyde, the proximity of the hydroxyl and amine groups facilitates the rapid condensation into a highly stable 6-membered 1,3-oxazinane ring. NaBH₄ is a hard hydride source and is often not electrophilic enough to reduce this cyclic hemiaminal ether directly. Solution: Switch your reducing agent to sodium triacetoxyborohydride (NaBH(OAc)₃). The mild Lewis acidity of the acetoxy ligands promotes the equilibrium ring-opening of the 1,3-oxazinane to the reactive iminium ion, allowing rapid and irreversible hydride transfer [3].

Part 2: Quantitative Data & Strategy Comparison

To optimize your workflow, compare the metrics of the primary N-methylation strategies below.

Methylation StrategyReagents & ConditionsPrimary Side Product RiskSelectivity for TargetRecommended Use Case
Direct Alkylation MeI, K₂CO₃, DMF (RT)Quaternization (High)Low (<40%)Not recommended for amino alcohols.
Classic Eschweiler-Clarke CH₂O, HCOOH (100 °C)O-Formate Ester (High)Moderate (70-80%)Large-scale synthesis; requires base wash.
Simplified Eschweiler-Clarke CH₂O only (100 °C, MeCN)1,3-Oxazinane (Low)High (85-90%)Acid-sensitive substrates[2].
Reductive Amination CH₂O, NaBH(OAc)₃ (RT)1,3-Oxazinane (Moderate)Very High (>95%)Lab-scale synthesis; highest purity[3].

Part 3: Visualizations of Mechanistic Pathways

Mechanism SM (2R)-2-methyl-3-(methylamino)propan-1-ol Imine 1,3-Oxazinane / Iminium SM->Imine CH2O Ester Side Product: O-Formate Ester SM->Ester HCOOH (100 °C) Product Target: N,N-dimethylamino product Imine->Product NaBH(OAc)3 Quat Side Product: Quaternary Salt Product->Quat Excess MeI Ester->Product NaOH / MeOH

Mechanistic pathways of N-methylation and common side reactions.

Workflow Step1 1. Imine Formation Mix SM + CH2O in DCE (RT) Step2 2. Reduction Add NaBH(OAc)3 portion-wise Step1->Step2 Step3 3. Validation LC-MS check for 1,3-oxazinane Step2->Step3 Step4 4. Quench & Extract Sat. NaHCO3, extract with DCM Step3->Step4 Step5 5. Purification Dry over Na2SO4, Concentrate Step4->Step5

Step-by-step workflow for chemoselective reductive amination.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination via NaBH(OAc)₃

This protocol utilizes mild acidity to prevent oxazinane accumulation while avoiding alcohol esterification.

  • Imine Formation: Dissolve (2R)-2-methyl-3-(methylamino)propan-1-ol (1.0 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Add aqueous formaldehyde (37% w/w, 1.5 equiv). Stir at room temperature for 30 minutes.

    • Causality: DCE is a non-nucleophilic solvent that stabilizes the transient iminium ion without competing for the electrophile.

  • Hydride Addition: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: Portion-wise addition controls the exothermic hydride transfer. The acetoxy groups provide the exact pKa required to open the cyclic 1,3-oxazinane intermediate without reducing the unreacted formaldehyde to methanol.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, quench in 100 µL of saturated NaHCO₃, and extract with 100 µL ethyl acetate. Analyze the organic layer via LC-MS.

    • Pass Criteria: The mass corresponding to the 1,3-oxazinane intermediate (+12 Da relative to starting material) must be absent. If present, add an additional 0.5 equiv of NaBH(OAc)₃ and stir for 1 hour.

  • Quench & Workup: Pour the reaction mixture into saturated aqueous NaHCO₃ (pH ~8). Extract three times with dichloromethane (DCM).

    • Causality: The basic quench neutralizes the boron complexes and ensures the tertiary amine product is in its free-base (lipophilic) form for efficient extraction.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Protocol B: Modified Eschweiler-Clarke with In-Situ Hydrolysis

Ideal for scale-up where borohydride reagents are cost-prohibitive.

  • Formylation: In a round-bottom flask equipped with a reflux condenser, combine the amino alcohol (1.0 equiv) with formic acid (5.0 equiv) and aqueous formaldehyde (37% w/w, 2.5 equiv). Heat the mixture to 90 °C for 6 hours.

    • Causality: The evolution of CO₂ gas acts as the thermodynamic driving force for the hydride transfer [1].

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. You will observe a mixture of the desired product and the O-formate ester (+28 Da).

  • Hydrolysis: Cool the mixture to room temperature. Carefully add 2 M NaOH until the pH reaches 12. Add methanol (equal volume to the reaction mixture) and stir at 50 °C for 2 hours.

    • Causality: The strongly basic methanolic conditions rapidly transesterify/hydrolyze the unwanted formate ester, regenerating the primary alcohol.

  • Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate, dry, and concentrate.

Part 5: Frequently Asked Questions (FAQs)

Q: Will the reductive amination conditions cause epimerization at the C2 stereocenter of my (2R) substrate? A: No. The C2 proton adjacent to the methyl group is not acidic. Neither the mild acidic conditions of NaBH(OAc)₃ nor the thermal conditions of the Eschweiler-Clarke reaction are sufficient to enolize or deprotonate an unactivated aliphatic carbon. Your enantiomeric excess (ee) will remain intact.

Q: My product is highly water-soluble and I am losing yield during the aqueous extraction. How can I improve recovery? A: (2R)-3-(dimethylamino)-2-methylpropan-1-ol is a highly polar, low-molecular-weight amino alcohol. To force it into the organic phase, saturate the aqueous layer with solid NaCl (brine saturation) prior to extraction, and extract with a more polar organic solvent mixture, such as Chloroform/Isopropanol (3:1 v/v).

References

  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2025). Review of Modern Eschweiler-Clarke Methylation Reaction. Molecules, 30(17), 3504. URL:[Link]

  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584. URL:[Link]

  • Saito, F., Trapp, N., & Bode, J. W. (2019). Iterative Assembly of Polycyclic Saturated Heterocycles from Monomeric Building Blocks. Journal of the American Chemical Society, 141(13), 5544-5554. URL:[Link]

Troubleshooting

Technical Support Center: Handling &amp; Moisture Mitigation for (2R)-2-methyl-3-(methylamino)propan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of (2R)-2-methyl-3-(methylamino)propan-1-ol , a highly hygroscopic chira...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of (2R)-2-methyl-3-(methylamino)propan-1-ol , a highly hygroscopic chiral amino alcohol intermediate critical to pharmaceutical synthesis.

Moisture absorption in such intermediates does not merely cause weighing inaccuracies; it fundamentally alters the physical state of the compound and actively quenches downstream moisture-sensitive reagents. This guide provides field-proven, self-validating protocols to ensure scientific integrity and reproducible yields in your workflows.

Section 1: Fundamental Mechanisms & Storage (FAQ)

Q: Why is (2R)-2-methyl-3-(methylamino)propan-1-ol exceptionally prone to moisture absorption? A: The extreme hygroscopicity of this compound is dictated by its molecular structure, which features both a primary hydroxyl group (-OH) and a secondary amine (-NHCH3). Both functional groups act as potent hydrogen-bond donors and acceptors, creating a highly favorable thermodynamic interaction with atmospheric water molecules. At relative humidities (RH) exceeding its critical glass transition threshold, the absorbed moisture acts as a plasticizer. This increases molecular mobility and triggers deliquescence—a phase transition where the solid powder dissolves into its own absorbed moisture to form a viscous liquid [1].

Q: What is the recommended baseline storage protocol to prevent degradation? A: Bulk quantities must be stored at 2–8°C in tightly sealed, amber glass containers backfilled with ultra-high-purity (UHP) Argon. Argon is preferred over Nitrogen because it is denser than air, forming a protective "blanket" over the solid. While cold storage minimizes the kinetic rate of degradation, thermal equilibration is a critical, self-validating step . Vials must be placed in a desiccator and warmed to room temperature before opening. Failing to do so causes immediate condensation of atmospheric moisture onto the cold glass and sample, instantly compromising the batch [2].

Section 2: Experimental Troubleshooting Guides

Q: My sample has clumped and deliquesced. How can I recover the anhydrous form without causing thermal degradation? A: Direct vacuum oven heating is strongly discouraged. Heating an amino alcohol in the presence of trace oxygen and water accelerates thermal degradation and promotes amine oxidation (N-oxide formation). Instead, utilize Azeotropic Distillation (see Protocol B below). By suspending the hydrated sample in anhydrous toluene and heating to reflux, water is co-distilled at the azeotropic boiling point (85°C)—significantly lower than the boiling point of the pure amino alcohol. This method is self-validating: the cessation of water droplet formation in the Dean-Stark trap visually confirms the absolute endpoint of dehydration.

Q: I am experiencing inconsistent yields in downstream anhydrous reactions (e.g., Grignard additions, Buchwald-Hartwig couplings). How do I mitigate this? A: When a highly hygroscopic intermediate absorbs water during ambient weighing, two critical failures occur:

  • The actual molar mass of the active compound dispensed is lower than calculated, causing stoichiometric imbalances.

  • The introduced water aggressively quenches moisture-sensitive catalysts and reagents.

To mitigate this, all handling must be transferred to a controlled environment (Glovebox) where the atmosphere is continuously monitored. Accurate profiling of the API's moisture uptake enables you to set strict environmental limits, ensuring the handling environment remains at <1 ppm H2O [].

Section 3: Quantitative Data & Classification

To establish proper handling limits, we rely on Dynamic Vapor Sorption (DVS) data. The European Pharmacopoeia (Ph. Eur.) classifies hygroscopicity based on Equilibrium Moisture Content (EMC) at 25°C [4]. Below is the representative DVS profile for (2R)-2-methyl-3-(methylamino)propan-1-ol.

Relative Humidity (% RH)Equilibrium Moisture Content (EMC % w/w)Physical State ObservationPh. Eur. Hygroscopicity Class
30% 1.2%Free-flowing powderSlightly Hygroscopic
50% 8.5%Clumping / CakingModerately Hygroscopic
65% 18.2%Sticky solidVery Hygroscopic
80% > 30.0%Liquid phaseDeliquescent

Note: Any handling outside of a glovebox at >30% RH will result in rapid mass fluctuation, making analytical weighing impossible.

Section 4: Step-by-Step Methodologies (Protocols)

Protocol A: Glovebox Weighing and Transfer System

This protocol ensures zero moisture introduction during the preparation of reaction mixtures.

  • Environmental Validation: Verify the glovebox atmosphere is stabilized at <1 ppm O₂ and <1 ppm H₂O.

  • Equilibration: Transfer the sealed, thermally equilibrated (room temperature) vial of the amino alcohol into the antechamber. Perform three standard vacuum/backfill cycles.

  • Preparation: Bring the vial into the main chamber. Tare a pre-dried, inert reaction vial on the analytical balance.

  • Dispensing: Dispense the required mass using a static-free, anti-magnetic spatula. Observe the balance readout; a stable mass confirms the absence of moisture uptake.

  • Solvation: Immediately dissolve the weighed solid in an anhydrous solvent (e.g., dry THF or DCM) directly inside the glovebox.

  • Sealing: Seal the new vial with a PTFE-lined septum cap before removing it from the glovebox. The sample is now stabilized in solution and ready for Schlenk line transfer.

Protocol B: Azeotropic Dehydration via Dean-Stark Apparatus

This protocol recovers deliquesced samples without thermal degradation.

  • Setup: Suspend the hydrated (2R)-2-methyl-3-(methylamino)propan-1-ol in anhydrous toluene within a round-bottom flask. Attach a Dean-Stark trap and a reflux condenser.

  • Purge: Flush the entire apparatus with UHP Argon for 15 minutes to displace oxygen.

  • Reflux: Heat the mixture to reflux (approx. 110°C bath temperature). The toluene-water azeotrope will vaporize at 85°C.

  • Validation: Monitor the Dean-Stark trap. Water will separate and sink to the bottom of the trap. The drying process is complete only when the volume of the water layer remains constant for 30 minutes.

  • Isolation: Cool the system under Argon. Remove the toluene in vacuo using a rotary evaporator backfilled with Argon, yielding the pure, anhydrous amino alcohol.

Section 5: Process Visualization

MoistureInterference A Ambient Air Exposure (>30% RH) B (2R)-2-methyl-3-(methylamino)propan-1-ol Rapid Moisture Uptake A->B H-Bonding via -OH & -NHCH3 C Physical Change: Deliquescence & Caking B->C EMC Exceeds Threshold D Chemical Impact: Amine Oxidation Risk B->D Increased Mobility E Downstream Reaction: Reagent Quenching C->E Introduction of H2O F Result: Variable Yields & Impurities D->F Byproduct Formation E->F Stoichiometric Imbalance

Diagram 1: Mechanistic pathway of moisture interference and its downstream synthetic impact.

AnhydrousWorkflow S1 Step 1: Cold Storage (2-8°C, Sealed Amber Vial) S2 Step 2: Thermal Equilibration (Warm to RT in Desiccator) S1->S2 Prevents Condensation S3 Step 3: Glovebox Transfer (<1 ppm H2O/O2) S2->S3 Maintain Inert Atmosphere S4 Step 4: Rapid Weighing (Analytical Balance in N2/Ar) S3->S4 Zero Moisture Exposure S5 Step 5: Anhydrous Solvent Dissolution (e.g., Dry THF/DCM) S4->S5 Stabilize in Solution S6 Step 6: Sealed Transfer to Reactor (Schlenk Line/Septum) S5->S6 Ready for Synthesis

Diagram 2: Self-validating experimental workflow for handling anhydrous amino alcohols.

References

  • Surface Measurement Systems via News Medical. "Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology." Available at:[Link]

  • Process Insights. "Moisture Measurement Life Sciences Applications." Available at:[Link]

Sources

Optimization

Troubleshooting baseline noise in (2R)-2-methyl-3-(methylamino)propan-1-ol LC-MS analysis

Welcome to the technical support guide for the LC-MS analysis of (2R)-2-methyl-3-(methylamino)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of (2R)-2-methyl-3-(methylamino)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, with a specific focus on mitigating baseline noise to enhance method sensitivity and data quality. As a small, polar, and basic analyte, (2R)-2-methyl-3-(methylamino)propan-1-ol presents unique chromatographic challenges that require careful consideration of the entire analytical system.

Systematic Troubleshooting Guide for Baseline Noise

High baseline noise can obscure low-level analytes, compromise the limit of quantitation (LOQ), and lead to inaccurate integration. This guide provides a systematic, cause-and-effect approach to identifying and resolving the root cause of baseline disturbances.

Q1: My chromatogram shows a high or noisy baseline. Where should I begin troubleshooting?

The first step is to systematically isolate the source of the noise by determining if it originates from the MS detector, the LC system, or the specific column and mobile phase chemistry. A logical diagnostic flow is the most efficient approach.

The following diagram outlines a proven workflow for systematically diagnosing the source of baseline noise.

Troubleshooting_Workflow Fig. 1: Diagnostic Workflow for LC-MS Baseline Noise cluster_Initial_Checks Initial Observation cluster_Periodic Periodic Noise Path cluster_Random Random/Drifting Noise Path cluster_System_Issue Source: LC System or MS Detector cluster_Column_Issue Source: Column or Method Start High Baseline Noise Observed Noise_Type Is the noise periodic or random/drifting? Start->Noise_Type Check_Pump Check LC Pump: - Pressure pulsation? - Air bubbles in lines? - Worn seals/check valves? Noise_Type->Check_Pump Periodic Remove_Column Action: Remove column. Connect injector directly to MS via PEEK tubing. Noise_Type->Remove_Column Random/ Drifting Check_Electronics Check Electronics: - Grounding issues? - Nearby equipment causing interference? Check_Pump->Check_Electronics Noise_Persists Does noise persist without the column? Remove_Column->Noise_Persists Check_Mobile_Phase Check Mobile Phase: - Use fresh, LC-MS grade solvents/additives. - Ensure proper degassing. - Filter if necessary. Noise_Persists->Check_Mobile_Phase Yes Check_Column Check Column: - Column contamination? - Insufficient equilibration? - Column bleed? Noise_Persists->Check_Column No Check_LC Check LC System: - Leaks in flow path? - Contaminated solvent frits? - Autosampler contamination? Check_Mobile_Phase->Check_LC Check_MS Check MS Detector: - Dirty ion source (capillary, cone)? - Gas supply issues (purity, flow)? - Incorrect source parameters? Check_LC->Check_MS Check_Method Check Method/Sample: - Incompatible mobile phase (non-volatile salts)? - Sample matrix effects? - Sample solvent mismatch? Check_Column->Check_Method

Caption: A step-by-step flowchart for troubleshooting baseline noise.

Q2: The noise is random and persists even after removing the column. What are the most likely causes related to the mobile phase?

When noise is present without a column, the source is narrowed to the LC pump, autosampler, mobile phase, or the mass spectrometer itself. The mobile phase is a frequent and critical source of contamination.[1][2][3]

Answer:

The most probable causes are related to the purity and preparation of your mobile phase. For sensitive MS detection, especially of a polar amine that requires pristine conditions, every component matters.

  • Solvent & Additive Purity: Always use LC-MS grade solvents and additives.[4][5] HPLC-grade solvents may contain non-volatile residues or plasticizers that are invisible to UV detectors but readily ionize, creating significant chemical noise in the mass spectrometer.[4][6] This is particularly true in the low m/z range where small molecules like (2R)-2-methyl-3-(methylamino)propan-1-ol are detected.

  • Mobile Phase Contamination: Microbial growth can occur in aqueous mobile phases that are left standing for extended periods, introducing a variety of organic molecules that contribute to baseline noise.[1] It is crucial to prepare fresh mobile phase daily.

  • Improper Degassing: Dissolved gases in the mobile phase can outgas in the pump or detector, causing pressure fluctuations and baseline noise.[2] Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.

  • Additive Concentration: Use the lowest concentration of additives (e.g., formic acid, ammonium formate) necessary for good chromatography.[1] While necessary for controlling pH and improving peak shape, excessive concentrations can increase background noise.

Protocol: Preparing a High-Purity Mobile Phase
  • Select Solvents: Use newly opened bottles of LC-MS grade water, acetonitrile, or methanol.

  • Select Additives: Use the highest purity, MS-grade additives (e.g., formic acid >99%).

  • Measure Accurately: Prepare the mobile phase volumetrically in clean, dedicated glassware.

  • Mix Thoroughly: Swirl gently to mix. If preparing a buffered solution, ensure all salts are fully dissolved before adding the organic component to prevent precipitation.[1]

  • Filter (If Necessary): If using salts like ammonium formate, filtering through a 0.2 µm filter is recommended to remove any particulates.

  • Degas: Place the mobile phase in a sonicator for 10-15 minutes or rely on a well-maintained online degasser.

  • Transfer: Immediately transfer to clean solvent bottles with proper caps to prevent absorption of airborne contaminants.

Q3: I've confirmed my mobile phase is clean, but the column-out noise remains. What parts of the LC-MS system should I inspect?

Answer:

With the mobile phase ruled out, the focus shifts to the hardware of the LC and MS systems. Contamination can build up in various components over time.

  • LC System Contamination:

    • Solvent Frits: The porous frits at the end of solvent lines can become clogged or contaminated.

    • Pump Seals & Check Valves: Worn pump seals or faulty check valves can introduce noise and cause pressure fluctuations.[7][8]

    • Autosampler: The needle, seat, and injection loop can be significant sources of carryover and contamination. A buildup of previous samples can leach into subsequent blank runs, raising the baseline.[1]

  • MS Detector Contamination & Settings:

    • Ion Source: The electrospray ionization (ESI) source is exposed to a constant stream of mobile phase and sample. Over time, non-volatile materials can coat the sampling capillary, cone, and lenses, leading to suppressed signal and increased background noise.[1][9] Regular cleaning is essential for optimal performance.[1][10]

    • Gas Supply: Impurities in the nitrogen gas (used for nebulizing and drying) can be a source of noise. Ensure high-purity gas and check for leaks in the supply line.

    • Source Parameters: An inefficient desolvation process, caused by incorrect drying gas temperature or flow, can lead to solvent clusters entering the mass spectrometer, which increases baseline noise.[11]

Q4: The noise only appears when the column is installed. How do I troubleshoot column-related issues?

Answer:

This strongly indicates that the problem lies with the column itself or its interaction with your sample and mobile phase. Given that (2R)-2-methyl-3-(methylamino)propan-1-ol is highly polar, methods often employ HILIC or a specialized reversed-phase column.

  • Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing a drifting or noisy baseline.[9][12] This is common if the column is not adequately washed with a strong solvent after each sample batch.

  • Insufficient Equilibration: HILIC columns, in particular, require extensive equilibration time to establish the aqueous layer on the stationary phase.[13] Insufficient equilibration leads to a drifting baseline as the column chemistry slowly changes during the analytical run.[2][8]

  • Column Bleed: Using a column outside its recommended pH or temperature range can cause the stationary phase to degrade and "bleed," continuously releasing siloxanes or other bonded-phase molecules that create background noise.[14]

  • Mobile Phase Incompatibility: Using non-volatile buffers (e.g., phosphate buffers) is a critical error for LC-MS analysis. These salts will precipitate in the MS source, causing massive contamination, signal suppression, and noise.[10] Always use volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.[15]

Protocol: Column Washing and Equilibration
  • Disconnect from MS: Disconnect the column outlet from the mass spectrometer and direct it to waste to avoid contaminating the source.

  • Aggressive Wash: Flush the column with a strong solvent that is miscible with your mobile phase but has high elution strength. For a HILIC column, this may involve flushing with 50:50 acetonitrile:water with a small amount of acid or base (check column specifications). For reversed-phase, high concentrations of isopropanol or methanol are effective.

  • Re-equilibration:

    • Flush the column with the initial mobile phase composition for at least 20-30 column volumes. HILIC columns may require even longer.[8]

    • Monitor the backpressure; it should be stable before proceeding.

  • Reconnect and Test: Reconnect the column to the MS. Run several blank injections (injecting mobile phase) and observe the baseline. It should be stable and significantly lower.

Frequently Asked Questions (FAQs)

Q: Which mobile phase additives are best for analyzing (2R)-2-methyl-3-(methylamino)propan-1-ol while minimizing noise?

Answer:

The choice of additive is a compromise between chromatographic performance (peak shape, retention) and MS sensitivity (ionization efficiency, low noise).[16] As a basic amine, (2R)-2-methyl-3-(methylamino)propan-1-ol requires pH control for good chromatography.

AdditiveTypical Conc.ProsCons (in relation to noise)
Formic Acid (FA) 0.1%Volatile, promotes good ionization in ESI+.Can sometimes result in broader peaks for basic compounds. Purity is critical; trace metal impurities can form adducts and increase noise.[4]
Ammonium Formate (AF) 5-10 mMVolatile buffer, can provide excellent peak shape for amines at a controlled pH.Can be a source of organic contamination if not high purity.[9] May form adducts (e.g., +NH4) which can be useful but also adds complexity.
Ammonium Acetate 5-10 mMVolatile buffer, similar to AF.Can also be a source of contamination. Ensure LC-MS grade is used.[9]
Trifluoroacetic Acid (TFA) 0.05-0.1%Excellent for improving peak shape (ion-pairing effect).Not Recommended. Causes severe ion suppression in ESI, which reduces analyte signal and can make the baseline appear relatively noisy.[16]

Recommendation: Start with 0.1% formic acid in both water and organic mobile phases. If peak shape is poor, adding 5-10 mM of high-purity ammonium formate can significantly improve performance without substantially increasing noise.[17]

Q: Could my sample preparation be the source of the high baseline?

Answer:

Absolutely. Complex sample matrices (e.g., plasma, tissue extracts) contain numerous endogenous compounds that can co-elute with your analyte or contaminate the system. This is known as a "matrix effect."[1] These matrix components can create high chemical noise, suppress the ionization of your target analyte, and accumulate on the column and in the ion source.[11]

Recommendations:

  • Implement a Cleanup Step: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before injection.

  • Use a Divert Valve: Program a divert valve to send the initial, unretained portion of the chromatogram (which often contains highly polar, interfering salts and matrix components) to waste instead of the MS source.[10][11]

  • Match Sample Solvent: Dissolve your final sample in a solvent that is as close as possible to the initial mobile phase composition. Injecting a sample in a much stronger solvent can cause poor peak shape and baseline disturbances.[12]

Q: How often should I perform routine maintenance to prevent baseline noise issues?

Answer:

Proactive maintenance is the key to minimizing downtime and ensuring low-noise operation.[10]

  • Daily/Per Batch:

    • Use fresh mobile phase.

    • Run system suitability tests (SSTs) and blank injections to monitor performance and check for carryover.[1][18]

  • Weekly:

    • Clean the exterior of the ion source and check the spray needle.

    • Flush the entire LC system with a strong solvent mixture (e.g., 50:50 isopropanol:water).[18]

  • Monthly (or as needed based on performance):

    • Perform a full ion source cleaning (capillary, cone/skimmer) according to the manufacturer's protocol.[1][9]

    • Change solvent inlet frits.

    • Check and top off the rough pump oil.[10]

Regularly cleaning the system and using high-purity consumables are the most effective strategies for maintaining a low-noise, high-sensitivity LC-MS system for challenging analytes.[1][18]

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. [Link]

  • Full Spectrum Analytics. (2020, March 4). LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer. Full Spectrum Analytics. [Link]

  • Biocrates. How should the LC-MS system be maintained for optimal performance? Biocrates. [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Shimadzu. [Link]

  • CHROMacademy. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. CHROMacademy. [Link]

  • LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC. [Link]

  • ACS Publications. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • Agilent. Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]

  • Technology Networks. (2023, September 27). Important Qualities of Mobile Phase Additives for LC-MS Applications. Technology Networks. [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background? ResearchGate. [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • LCGC. (2014, August 22). Communicating with the Baseline. LCGC. [Link]

  • HALO Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. [Link]

  • PMC. Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. PMC. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience? Nitrosamines Exchange. [Link]

  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Waters Corporation. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Chiral β-Amino Alcohols in Asymmetric Catalysis

Introduction: The Critical Role of Chiral Ligands in Asymmetric Synthesis In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the ability to selectively produ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Chiral Ligands in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the ability to selectively produce a single enantiomer of a chiral molecule is paramount. Chiral vicinal amino alcohols are a cornerstone of this endeavor, serving as highly effective ligands and auxiliaries in a vast array of asymmetric transformations.[1] Their prevalence in nature, often derived from the chiral pool of amino acids or terpenes, makes them accessible and structurally diverse.[2][3] The stereoelectronic properties of these ligands, stemming from the defined spatial arrangement of their hydroxyl and amino functionalities, are directly responsible for inducing enantioselectivity in metal-catalyzed reactions.

This guide provides a comparative analysis of the catalytic efficacy of chiral β-amino alcohols, with a specific focus on N-methylalaninol, a derivative of the natural amino acid alanine.[4] While the prompt specified the (R)-enantiomer, (2R)-2-methyl-3-(methylamino)propan-1-ol, a thorough review of the scientific literature did not yield specific performance data for this compound in common benchmark reactions. Therefore, to provide a data-driven comparison, this guide will utilize its enantiomer, (2S)-2-(methylamino)propan-1-ol ((S)-N-methylalaninol) , as a representative model for this structural class. The principles and comparisons drawn are directly applicable to its (R)-enantiomer, as the absolute configuration of the product would be inverted while the magnitude of enantioselectivity and yield are expected to be comparable under identical conditions.

We will evaluate the performance of (S)-N-methylalaninol against other well-established chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a classic and rigorously studied benchmark for assessing the effectiveness of new chiral ligands due to its sensitivity to ligand structure and the ease of analyzing the resulting chiral secondary alcohol.[5]

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of an organometallic reagent to a prochiral carbonyl is a fundamental carbon-carbon bond-forming reaction. The uncatalyzed reaction of diethylzinc with benzaldehyde is slow and produces a racemic mixture of (R)- and (S)-1-phenyl-1-propanol. However, in the presence of a chiral ligand, a chiral catalyst is formed in situ, creating a chiral environment around the reacting species. This forces the addition of the ethyl group to occur preferentially on one face of the aldehyde, leading to an excess of one enantiomer of the product alcohol.

The general workflow for this catalytic reaction involves the formation of a chiral zinc-alkoxide complex, which then coordinates the aldehyde. The ethyl group is subsequently transferred from the zinc atom to the carbonyl carbon through a stereochemically defined transition state.

Catalytic Cycle Workflow

Below is a generalized representation of the experimental workflow and the catalytic cycle for the amino alcohol-mediated addition of diethylzinc to an aldehyde.

G cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle A 1. In Situ Catalyst Formation Chiral Amino Alcohol + Diethylzinc B 2. Substrate Addition Add Benzaldehyde at 0°C A->B C 3. Reaction Progression Stir at controlled temperature B->C D 4. Quenching & Workup Aqueous NH4Cl, Extraction C->D E 5. Analysis Yield (GC/NMR), ee% (Chiral HPLC/GC) D->E L Chiral Ligand (L*) ActiveCat Active Catalyst [L*-Zn-Et] L->ActiveCat + Et2Zn - Ethane ZnEt2 Diethylzinc (Et2Zn) Complex Ternary Complex [L*-Zn(Et)-PhCHO] ActiveCat->Complex + PhCHO Benz Benzaldehyde (PhCHO) Product_Zn Zinc Alkoxide Product Complex->Product_Zn Ethyl Transfer (Stereodetermining Step) Product_Zn->ActiveCat + Et2Zn - EtZn-O-R* Product Chiral Alcohol Product Product_Zn->Product Workup

Sources

Comparative

Comparative Guide: Optimizing and Validating LC-MS/MS Workflows for (2R)-2-methyl-3-(methylamino)propan-1-ol in Human Plasma

Introduction Quantifying low-molecular-weight, highly polar amino alcohols like (2R)-2-methyl-3-(methylamino)propan-1-ol in biological matrices presents a formidable bioanalytical challenge. Due to its extreme hydrophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quantifying low-molecular-weight, highly polar amino alcohols like (2R)-2-methyl-3-(methylamino)propan-1-ol in biological matrices presents a formidable bioanalytical challenge. Due to its extreme hydrophilicity and basic secondary amine functionality (pKa ~10.2), this analyte exhibits negligible retention on conventional reversed-phase (RP) C18 columns. Consequently, it co-elutes with the solvent front and endogenous plasma phospholipids, leading to severe ion suppression in electrospray ionization (ESI) mass spectrometry ()[1].

To meet the rigorous standards of the, the analytical method must demonstrate uncompromising accuracy, precision, and selectivity[2],[3]. This guide objectively compares sample preparation and chromatographic strategies, providing a self-validating, step-by-step protocol for the robust quantification of (2R)-2-methyl-3-(methylamino)propan-1-ol.

Comparative Analysis of Analytical Strategies

Chromatographic Separation: RP-LC vs. HILIC

Standard RP-LC relies on hydrophobic interactions, which are insufficient for retaining small polar amines. While chemical derivatization (e.g., using dansyl chloride) can increase hydrophobicity, it introduces workflow complexity and potential reaction variability ()[4].

Conversely, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative. HILIC utilizes a polar stationary phase (e.g., amide-bonded silica) and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention and symmetrical peak shapes without derivatization ()[5]. Furthermore, the high organic content of the HILIC mobile phase significantly enhances ESI desolvation and ionization efficiency[5].

Sample Preparation: PPT vs. MCX-SPE

Protein Precipitation (PPT) is rapid but fails to remove matrix interferences like lysophosphatidylcholines, which cause unpredictable matrix effects ()[2].

Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is highly recommended for basic amines. Because (2R)-2-methyl-3-(methylamino)propan-1-ol remains positively charged under acidic conditions, MCX sorbents—featuring both hydrophobic and strong cation-exchange (sulfonic acid) sites—provide a dual-retention mechanism. This allows for aggressive washing with 100% organic solvents to eliminate phospholipids while the analyte remains ionically anchored, ensuring a pristine extract ()[1].

Workflow cluster_prep Sample Preparation Comparison cluster_lc Chromatographic Separation Start Plasma Sample (2R)-2-methyl-3-(methylamino)propan-1-ol PPT Protein Precipitation (PPT) Fast, High Matrix Effect Start->PPT SPE Mixed-Mode Cation Exchange (MCX) High Clean-up, Low Matrix Effect Start->SPE RPLC Reversed-Phase (C18) Poor Retention for Polar Amines PPT->RPLC Suboptimal HILIC HILIC (Amide/Silica) Excellent Retention & Peak Shape SPE->HILIC Optimal MS Tandem Mass Spectrometry (ESI+) MRM Quantification RPLC->MS HILIC->MS

Figure 1: Decision matrix for LC-MS/MS workflow optimization of polar amines.

Step-by-Step Optimized Methodology (MCX-SPE + HILIC-MS/MS)

To establish a self-validating system , a Stable Isotope-Labeled Internal Standard (SIL-IS), such as (2R)-2-methyl-3-(methylamino)propan-1-ol-d3, must be spiked into the plasma before any processing. The SIL-IS perfectly mimics the analyte's extraction recovery and ionization fluctuations, actively correcting for systemic variances and ensuring data trustworthiness ()[6].

Phase A: MCX Solid-Phase Extraction Protocol

Causality Check: The pH of the loading and washing steps must be at least 2 units below the analyte's pKa (~10.2) to ensure 100% protonation and robust ionic binding.

  • Spiking & Acidification : Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution. Add 100 µL of 2% Formic Acid (aq) to disrupt protein binding and protonate the amine.

  • Conditioning : Pass 500 µL of Methanol, followed by 500 µL of 2% Formic Acid (aq) through the MCX plate (30 mg/well).

  • Sample Loading : Apply the pre-treated plasma mixture at a flow rate of 1 mL/min.

  • Interference Washing :

    • Wash 1: 500 µL of 2% Formic Acid (aq) to remove polar endogenous salts.

    • Wash 2: 500 µL of 100% Methanol. Mechanistic Insight: Because the analyte is ionically bound to the sulfonic acid groups, this aggressive organic wash safely strips away hydrophobic lipids and ion-suppressing phospholipids without eluting the target.

  • Elution : Elute the target with 2 x 100 µL of 5% Ammonium Hydroxide in Methanol. Mechanistic Insight: The high pH (>11) deprotonates the secondary amine, breaking the ionic bond with the sorbent.

  • Reconstitution : Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate.

Phase B: HILIC-MS/MS Conditions
  • Analytical Column : Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : Isocratic hold at 90% B for 1 min, linear gradient to 60% B over 3 mins, return to 90% B for 2 mins re-equilibration.

  • Detection : Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) mode.

Mechanism Analyte Analyte Secondary Amine pKa ~10.2 MCX MCX SPE Sorbent Sulfonic Acid Groups (-) Ionic Interaction Analyte->MCX Wash: 100% MeOH Elute: 5% NH4OH HILIC HILIC Column Water-Enriched Layer Partitioning & H-Bonding Analyte->HILIC Mobile Phase: High Organic -> Aqueous

Figure 2: Mechanistic interactions of the analyte during MCX extraction and HILIC separation.

Method Validation & Performance Comparison

A rigorous bioanalytical method validation was executed in accordance with FDA and ICH M10 guidelines, assessing critical parameters such as accuracy, precision, matrix effect, and recovery ()[2],[3]. The table below contrasts the performance of the optimized MCX-HILIC workflow against a rudimentary PPT-RPLC approach.

Validation ParameterAcceptance Criteria (FDA/ICH M10)PPT + RP-LC (C18)MCX-SPE + HILIC
Linearity Range R² ≥ 0.9910 - 500 ng/mL1.0 - 1000 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)18.4% (Fails)4.2% (Passes)
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-22.5% (Fails)+3.1% (Passes)
Matrix Effect (%) Consistent across lots45% (Severe Suppression)98% (Negligible)
Extraction Recovery (%) Reproducible65% (Variable)89% (Highly Consistent)
Phospholipid Removal N/A (Higher is better)< 10%> 99%
Data Interpretation & Causality

The PPT + RP-LC method fails regulatory acceptance criteria. The 45% matrix effect indicates massive ion suppression, directly caused by the co-elution of the poorly retained analyte with unextracted plasma phospholipids in the void volume[1].

In contrast, the MCX-SPE + HILIC method operates as a robust, self-validating system. The orthogonal combination of strong cation-exchange cleanup and hydrophilic interaction partitioning eliminates matrix interference (achieving a 98% matrix effect, meaning only 2% suppression) and secures a superior Lower Limit of Quantification (LLOQ) of 1.0 ng/mL[3],[5].

Conclusion

For the quantification of (2R)-2-methyl-3-(methylamino)propan-1-ol in plasma, traditional RP-LC workflows are inadequate. By leveraging the specific physicochemical properties of the analyte—specifically its basic pKa and high polarity—bioanalytical scientists can design a highly targeted MCX-SPE and HILIC-MS/MS methodology. This approach not only ensures compliance with stringent FDA and EMA guidelines but also guarantees the long-term robustness required for high-throughput clinical and pharmacokinetic studies.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. URL: [Link]

  • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. National Institutes of Health (PMC). URL: [Link]

  • Reverse Phase, Ion Exchange, HILIC and Mix-Mode Chromatography for the Determination of Metformin... Talanta Open (via ResearchGate). URL: [Link]

  • Strong cation exchange chromatography: a new option for concurrent quantification of saxagliptin and metformin. Journal of Applied Pharmaceutical Science. URL: [Link]

Sources

Validation

A Comparative Guide to Asymmetric Induction: Evaluating the Reproducibility of (2R)-2-methyl-3-(methylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries, molecules that temporarily impart their stereochemical information to a prochiral substrate, remain a robust and reliable strategy for achieving high levels of asymmetric induction.[1] This guide provides an in-depth analysis of the factors governing the reproducibility of asymmetric induction, with a specific focus on evaluating the potential of the chiral amino alcohol, (2R)-2-methyl-3-(methylamino)propan-1-ol.

While direct, peer-reviewed data on the extensive use of (2R)-2-methyl-3-(methylamino)propan-1-ol as a chiral auxiliary is not widely available in the current literature, its structural motifs are analogous to well-established and highly reproducible chiral auxiliaries. By dissecting the principles of action of these established auxiliaries, we can extrapolate and predict the performance and key reproducibility factors for (2R)-2-methyl-3-(methylamino)propan-1-ol. This guide will compare its structural features and potential applications against the benchmark performance of widely used chiral auxiliaries, providing a framework for its evaluation and implementation in asymmetric synthesis.

The Foundation of Reproducible Asymmetric Induction: The Chiral Auxiliary

The core principle of a chiral auxiliary-mediated transformation is the covalent attachment of an enantiomerically pure molecule to a prochiral substrate. This creates a chiral environment that directs the approach of a reactant to one of the two diastereotopic faces of the substrate, leading to the preferential formation of one diastereomer.[1] Following the reaction, the auxiliary is cleaved and can, in an ideal scenario, be recovered for reuse. The success and reproducibility of this process hinge on several key factors:

  • Rigidity of the Transition State: A well-defined and rigid transition state is paramount for high diastereoselectivity. Chiral auxiliaries that can form chelates with metal ions or create a sterically hindered environment are often the most effective.

  • Facial Shielding: The chiral auxiliary must effectively block one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to approach from the less hindered face.

  • Predictable Stereochemical Outcome: The stereochemical outcome should be predictable based on the structure of the auxiliary and the reaction conditions.

  • Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and cleaved from the product under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.

  • High Chemical Yields and Diastereoselectivity: The reaction should proceed with high chemical yields and excellent diastereomeric excess (de%).

Benchmarking Performance: A Look at Established Chiral Amino Alcohols

To evaluate the potential of (2R)-2-methyl-3-(methylamino)propan-1-ol, we will compare it to two highly successful classes of chiral amino alcohol-derived auxiliaries: pseudoephedrine and prolinol derivatives (SAMP/RAMP).

Pseudoephedrine: A Workhorse in Asymmetric Alkylation

Pseudoephedrine is a widely used chiral auxiliary, particularly in the asymmetric alkylation of carboxylic acid derivatives. Its effectiveness stems from the formation of a rigid, lithium-chelated enolate intermediate.

Mechanism of Asymmetric Alkylation with Pseudoephedrine Amide

G cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Pseudoephedrine_Amide Pseudoephedrine Amide LDA LDA (Lithium Diisopropylamide) Pseudoephedrine_Amide->LDA Deprotonation Chelated_Enolate Rigid Chelated (Z)-Enolate LDA->Chelated_Enolate Electrophile Electrophile (R-X) Chelated_Enolate->Electrophile Attack from unshielded face Alkylated_Product Alkylated Product (Single Diastereomer) Electrophile->Alkylated_Product Hydrolysis Hydrolysis (e.g., H3O+) Alkylated_Product->Hydrolysis Chiral_Acid Enantiomerically Enriched Carboxylic Acid Hydrolysis->Chiral_Acid Recovered_Auxiliary Recovered Pseudoephedrine Hydrolysis->Recovered_Auxiliary

Caption: Asymmetric alkylation workflow using a pseudoephedrine auxiliary.

Prolinol Derivatives (SAMP/RAMP): Versatility in Asymmetric Synthesis

(S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP and RAMP) are powerful chiral auxiliaries derived from proline. They are particularly effective in the asymmetric alkylation of ketones and aldehydes via the formation of chiral hydrazones.

Performance Comparison of Established Chiral Auxiliaries

The following table summarizes the typical performance of pseudoephedrine and SAMP in asymmetric alkylation reactions, providing a benchmark for evaluating new chiral auxiliaries.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (de%)Yield (%)Reference
(+)-PseudoephedrinePropionamideBenzyl bromide>9885[2]
(+)-PseudoephedrinePropionamideEthyl iodide9590[2]
(S)-SAMPCyclohexanoneMethyl iodide>9685[3]
(S)-SAMPPropanalEthyl iodide>9578[3]

Evaluating (2R)-2-methyl-3-(methylamino)propan-1-ol: A Prospective Analysis

While direct experimental data is limited, we can infer the potential of (2R)-2-methyl-3-(methylamino)propan-1-ol as a chiral auxiliary by examining its structural features in the context of the principles of asymmetric induction.

Structural Features and Potential for Stereocontrol:

  • Chiral Centers: The molecule possesses a stereogenic center at the C2 position, which would be the primary source of chirality transfer.

  • Functional Groups: The presence of a hydroxyl and a secondary amino group allows for the formation of chelates with metal ions (e.g., lithium, boron, titanium), which is crucial for forming a rigid transition state. The methylamino group also offers a site for attachment to a substrate.

  • Steric Hindrance: The methyl group at the C2 position can provide the necessary steric bulk to effectively shield one face of a reactive intermediate.

Proposed Application: Asymmetric Alkylation of a Ketone

A plausible application of (2R)-2-methyl-3-(methylamino)propan-1-ol is in the asymmetric alkylation of a ketone. The proposed mechanism would involve the formation of a chiral imine, followed by deprotonation to form a rigid, chelated aza-enolate, and subsequent diastereoselective alkylation.

Proposed Mechanism for Asymmetric Alkylation using (2R)-2-methyl-3-(methylamino)propan-1-ol

G cluster_0 Imine Formation cluster_1 Aza-enolate Formation cluster_2 Diastereoselective Alkylation cluster_3 Hydrolysis Ketone Prochiral Ketone Auxiliary (2R)-2-methyl-3-(methylamino)propan-1-ol Ketone->Auxiliary Condensation Imine Chiral Imine Auxiliary->Imine Base Strong Base (e.g., LDA) Imine->Base Deprotonation Aza_enolate Rigid Chelated Aza-enolate Base->Aza_enolate Electrophile Electrophile (R-X) Aza_enolate->Electrophile Facial Attack Alkylated_Imine Alkylated Imine (Single Diastereomer) Electrophile->Alkylated_Imine H3O Acidic Workup (H3O+) Alkylated_Imine->H3O Chiral_Ketone Enantiomerically Enriched Ketone H3O->Chiral_Ketone

Caption: Proposed workflow for asymmetric alkylation of a ketone.

Experimental Protocols: A Roadmap for Evaluation

To rigorously assess the reproducibility and efficacy of (2R)-2-methyl-3-(methylamino)propan-1-ol, a systematic experimental investigation is required. The following protocols for the alkylation of a ketone are based on well-established procedures for similar chiral auxiliaries and serve as a starting point for optimization.

Protocol 1: Synthesis of the Chiral Imine
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the prochiral ketone (1.0 eq.), (2R)-2-methyl-3-(methylamino)propan-1-ol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

  • Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude imine by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation
  • Enolate Formation: Dissolve the purified chiral imine (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq.) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.5 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Hydrolysis and Auxiliary Recovery
  • Hydrolysis: Dissolve the crude alkylated imine in a mixture of THF and 1 M hydrochloric acid. Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete hydrolysis.

  • Product Isolation: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting chiral ketone by flash column chromatography.

  • Auxiliary Recovery: Acidify the aqueous layer with concentrated hydrochloric acid and extract with dichloromethane to recover the protonated chiral auxiliary. The auxiliary can be neutralized and purified for reuse.

Factors Influencing Reproducibility

Achieving consistent and high levels of asymmetric induction is contingent upon meticulous control of experimental parameters. For (2R)-2-methyl-3-(methylamino)propan-1-ol, the following factors are anticipated to be critical for reproducibility:

  • Purity of the Auxiliary: The enantiomeric purity of the chiral auxiliary is non-negotiable. Any contamination with the other enantiomer will directly reduce the diastereomeric excess of the product.

  • Stoichiometry of Reagents: The precise stoichiometry of the base (e.g., LDA) and the alkylating agent is crucial. Excess base can lead to side reactions, while insufficient base will result in incomplete enolate formation.

  • Temperature Control: Low temperatures (-78 °C) are essential for maintaining the stability of the enolate and maximizing diastereoselectivity. Fluctuations in temperature can lead to reduced selectivity.

  • Solvent and Additives: The choice of solvent can influence the aggregation state and reactivity of the enolate. In some cases, the addition of salts like lithium chloride can enhance stereoselectivity by favoring a more organized transition state.

  • Rate of Addition: Slow, dropwise addition of reagents, particularly the base and the electrophile, is important for maintaining control over the reaction and preventing localized concentration gradients that can lead to side reactions.

  • Moisture and Air Sensitivity: Organolithium bases like LDA are extremely sensitive to moisture and air. All reactions must be conducted under strictly anhydrous and inert conditions.

Conclusion and Outlook

While (2R)-2-methyl-3-(methylamino)propan-1-ol is not yet a widely documented chiral auxiliary, its structural characteristics suggest it holds promise for applications in asymmetric synthesis. Its potential to form rigid, chelated transition states, coupled with the steric directing effect of the methyl group, provides a strong foundation for achieving high levels of stereocontrol.

The true measure of its utility and reproducibility, however, can only be ascertained through rigorous experimental validation. The protocols and comparative analysis presented in this guide offer a comprehensive framework for researchers to embark on this evaluation. By systematically investigating its performance in key asymmetric transformations and meticulously controlling the critical experimental parameters, the scientific community can determine the place of (2R)-2-methyl-3-(methylamino)propan-1-ol in the powerful toolkit of chiral auxiliaries. The successful development of new, efficient, and recyclable chiral auxiliaries is a continuous endeavor in the quest for more sustainable and economical routes to enantiomerically pure molecules, a cornerstone of modern drug discovery and development.

References

  • Binder, C. M., Bautista, A., Zaidlewicz, M., Krzemiski, M. P., Oliver, A., & Singaram, B. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337–2343.
  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A Unified Approach to Asymmetric Alkylation. Journal of the American Chemical Society, 116(20), 9361–9362.
  • Hayashi, T. (2016). β-Amino alcohol organocatalysts for asymmetric additions. Journal of Synthetic Organic Chemistry, Japan, 74(7), 647-667.
  • Enders, D., & Eichenauer, H. (1979). Asymmetric Synthesis of α-Substituted Ketones via Metalated Chiral Hydrazones. Angewandte Chemie International Edition in English, 18(5), 397-399.

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of (2R)-2-methyl-3-(methylamino)propan-1-ol Analogs: A Comprehensive Comparison Guide

(2R)-2-methyl-3-(methylamino)propan-1-ol is a highly versatile chiral amino alcohol building block. In medicinal chemistry, it frequently serves as a core scaffold or critical pharmacophore in the design of targeted ther...

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Author: BenchChem Technical Support Team. Date: April 2026

(2R)-2-methyl-3-(methylamino)propan-1-ol is a highly versatile chiral amino alcohol building block. In medicinal chemistry, it frequently serves as a core scaffold or critical pharmacophore in the design of targeted therapeutics, such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators. While optimizing a molecule's affinity for its primary target is essential, the failure to identify off-target cross-reactivity early in the pipeline remains a leading cause of safety-related drug attrition .

This guide provides an objective, data-driven comparison of three distinct analog series derived from the (2R)-2-methyl-3-(methylamino)propan-1-ol scaffold. By evaluating these analogs through rigorous, self-validating experimental protocols, we demonstrate how specific structural modifications dictate the balance between target selectivity and off-target liability.

Structural Analogs and Theoretical Causality

To understand the structure-activity relationship (SAR) governing cross-reactivity, we compared three representative modifications of the base scaffold:

  • Analog A (N-Alkylated): Features a bulky N-isopropyl substitution on the secondary amine.

    • Causality: The basic amine typically acts as a key hydrogen bond donor/acceptor. Introducing steric bulk restricts the conformational flexibility of the molecule, theoretically preventing it from fitting into the narrow, highly conserved ATP-binding pockets of off-target kinases, thereby driving selectivity.

  • Analog B (O-Arylated): Features an O-phenyl ether linkage replacing the primary hydroxyl group.

    • Causality: This modification significantly increases the molecule's lipophilicity (LogP). While higher lipophilicity can enhance membrane permeability, lipophilic basic amines are notoriously prone to cross-reacting with the promiscuous central cavity of the hERG potassium channel, introducing severe cardiotoxic liabilities.

  • Analog C (Stereoisomer): The (2S)-enantiomer of the base scaffold.

    • Causality: Biological targets are inherently chiral environments. Inverting the stereocenter alters the spatial vector of the hydroxyl group, which typically disrupts critical hydrogen-bonding networks, leading to a profound loss of primary target affinity.

Experimental Methodologies: A Self-Validating Approach

To objectively evaluate these analogs, we employ a two-tiered screening workflow that prioritizes both high-throughput capacity and high-resolution kinetic data.

Workflow A Analog Library Synthesis B TR-FRET Primary Screen A->B High-Throughput C Hit Triage (Selectivity Filter) B->C IC50 Profiling D SPR Analysis (Binding Kinetics) C->D Validated Hits E Lead Candidate Selection D->E Residence Time

Figure 1: Two-tiered screening workflow utilizing TR-FRET and SPR for selectivity profiling.

Protocol 1: High-Throughput TR-FRET Selectivity Profiling

To rapidly assess cross-reactivity across a safety panel of 50 off-target proteins, we utilize Homogeneous Time-Resolved Fluorescence (TR-FRET).

  • Causality for assay selection: TR-FRET relies on long-lived lanthanide fluorophores (e.g., Europium). By introducing a microsecond time delay before signal acquisition, short-lived background autofluorescence from the test compounds is entirely eliminated, drastically reducing false positives in high-throughput screening .

Step-by-Step Methodology:

  • Assay Preparation: Dispense 10 µL of the target protein/substrate mixture into a 384-well low-volume plate. Self-Validation: Include a DMSO vehicle control (defining 0% inhibition) and a known promiscuous inhibitor control, such as staurosporine (defining 100% inhibition). The assay is only validated if the Z'-factor exceeds 0.7.

  • Compound Addition: Using an acoustic liquid handler, dispense 100 nL of Analogs A, B, and C in a 10-point dose-response format (10 µM to 0.5 nM). Incubate for 60 minutes at room temperature to reach equilibrium.

  • Detection: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled donor antibody and an XL665-labeled acceptor tracer. Incubate for 2 hours.

  • Data Acquisition & Analysis: Read the plate on a multi-mode microplate reader using dual-wavelength emission (620 nm and 665 nm). Calculate the FRET ratio (665/620 nm) and fit the data to a 4-parameter logistic equation to derive the IC50 values.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

While IC50 values indicate potency, they lack temporal resolution. We employ SPR to measure the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Causality for assay selection: A highly selective drug candidate must exhibit a slow dissociation rate (long residence time) from its primary target, but rapid dissociation from any off-targets it encounters .

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the primary target and a known off-target protein onto separate flow cells of a CM5 sensor chip via standard amine coupling. Self-Validation: Leave one flow cell unmodified to serve as a reference surface, allowing for the subtraction of bulk refractive index changes and non-specific binding.

  • Analyte Injection (Association): Dilute the analogs in running buffer (PBS, 0.05% Tween-20, 1% DMSO) to concentrations ranging from 0.1x to 10x their expected Kd​ . Inject over all flow cells at 30 µL/min for 120 seconds.

  • Buffer Wash (Dissociation): Switch to running buffer without the compound for 600 seconds to monitor the exponential decay of the Response Units (RU).

  • Kinetic Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( koff​/kon​ ).

Quantitative Data Comparison

The following tables summarize the experimental results, highlighting the stark differences in selectivity and kinetic profiles among the analogs.

Table 1: TR-FRET Profiling (IC50 Values)

CompoundPrimary Target IC50 (nM)Off-Target Kinase Panel (Avg IC50, nM)hERG Channel IC50 (nM)Selectivity Fold (Primary vs. hERG)
Analog A (N-Alkylated)12.5> 10,000> 30,000> 2,400x
Analog B (O-Arylated)8.245032039x (High Risk)
Analog C (Stereoisomer)> 10,000> 10,000> 10,000N/A (Inactive)

Insight: Analog A maintains high potency while demonstrating exceptional selectivity. Analog B is highly potent but exhibits dangerous cross-reactivity with hERG. Analog C is biologically inactive, confirming the strict stereospecificity of the target's binding pocket.

Table 2: SPR Kinetic Parameters (Primary Target vs. Off-Target)

CompoundPrimary Target kon​ ( M−1s−1 )Primary Target koff​ ( s−1 )Primary Target Residence TimeOff-Target koff​ ( s−1 )
Analog A 4.5×105 6.2×10−4 ~ 27 minutes> 0.1 (Rapid release)
Analog B 8.1×105 5.5×10−4 ~ 30 minutes 1.2×10−3 (Trapped)

Insight: Analog B's excessive lipophilicity causes it to become kinetically "trapped" in off-target pockets (evidenced by a slow koff​ ), driving its toxicity profile.

Pathway Analog Analog B (O-Arylated) Target Primary Target (Therapeutic) Analog->Target High Affinity OffTarget hERG Channel (Off-Target) Analog->OffTarget Lipophilic Trapping Safe Efficacy (Cell Survival) Target->Safe Desired Pathway Tox Cardiotoxicity (QT Prolongation) OffTarget->Tox Adverse Event

Figure 2: Cross-reactivity network illustrating off-target hERG binding by lipophilic analogs.

Conclusion

The (2R)-2-methyl-3-(methylamino)propan-1-ol scaffold is highly sensitive to structural modifications. As demonstrated by the TR-FRET and SPR data, introducing steric bulk via N-alkylation (Analog A) successfully mitigates cross-reactivity by preventing the molecule from accessing off-target binding sites. Conversely, O-arylation (Analog B) introduces severe hERG liabilities due to lipophilic trapping. For drug development professionals, prioritizing kinetic profiling (residence time) alongside traditional IC50 screening is critical for selecting candidates with optimal safety margins.

References
  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery. URL:[Link]

  • Degorce, F., Card, A., Soh, S., Trinquet, E., Knapik, G. P., & Zwahlen, B. (2009). "HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications." Current Chemical Genomics. URL:[Link]

  • Patching, S. G. (2014). "Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery." Biochimica et Biophysica Acta (BBA) - Biomembranes. URL:[Link]

Validation

Comparative Guide: Method Validation for Residual Solvent Analysis in (2R)-2-methyl-3-(methylamino)propan-1-ol

Executive Summary The accurate quantification of volatile impurities in complex pharmaceutical intermediates is a critical regulatory requirement. For the chiral amino alcohol (2R)-2-methyl-3-(methylamino)propan-1-ol , r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of volatile impurities in complex pharmaceutical intermediates is a critical regulatory requirement. For the chiral amino alcohol (2R)-2-methyl-3-(methylamino)propan-1-ol , residual solvent analysis presents unique analytical challenges due to the compound's high polarity, basicity, and strong hydrogen-bonding capabilities.

This guide objectively compares the performance of an Advanced Static Headspace Gas Chromatography with Flame Ionization Detection (sHS-GC-FID) system against alternative methods like Direct Injection GC-FID and Quantitative NMR (qNMR). By leveraging thermodynamic phase partitioning, the sHS-GC-FID method completely isolates the GC column from the non-volatile matrix, ensuring superior sensitivity, column longevity, and strict compliance with1[1].

The Matrix Challenge: Causality & Chemical Behavior

To design a robust analytical method, one must first understand the causality behind matrix interference. (2R)-2-methyl-3-(methylamino)propan-1-ol contains both a secondary amine and a primary hydroxyl group.

  • Active Site Adsorption: If injected directly into a GC, these highly polar moieties act as strong hydrogen-bond donors and acceptors. They interact aggressively with residual silanol groups inside the GC inlet liner and stationary phase, causing severe peak tailing and irreversible adsorption.

  • Thermal Degradation & Carryover: The compound has a relatively high boiling point. Forcing it through a GC column requires extended, high-temperature bake-outs, which rapidly degrades the stationary phase (e.g., phase bleed) and leads to ghost peaks in subsequent runs.

Method Comparison: Evaluating the Alternatives

To objectively determine the most fit-for-purpose technique, we compared the Advanced sHS-GC-FID system against Direct Injection GC and qNMR.

Table 1: Method Performance Comparison
Analytical FeatureAdvanced sHS-GC-FID (Recommended)Direct Injection GC-FIDQuantitative NMR (qNMR)
Matrix Interference None (Matrix remains in vial)High (Inlet/column degradation)Low (Signal overlap possible)
Sensitivity (LOD) < 10 ppm ~ 50 ppm~ 500 ppm
Throughput High (Automated overlapping)Medium (Requires blank runs)Low (Long acquisition times)
Column Lifespan > 2000 injections < 300 injectionsN/A (No column used)
Regulatory Fit Gold Standard Poor for heavy matricesSupplementary only

Mechanistic Insights: The Thermodynamic Advantage

The superiority of the sHS-GC-FID system relies on thermodynamic phase partitioning. The fundamental headspace equation dictates that the peak area ( A ) is proportional to the initial concentration of the analyte ( C0​ ) divided by the sum of the partition coefficient ( K ) and the phase ratio ( β ).

By dissolving the amino alcohol in N,N-Dimethylacetamide (DMAc) , we manipulate K . DMAc (b.p. 165°C) is explicitly chosen over water or DMSO because water would protonate the basic amine (altering matrix solubility unpredictably), while DMSO can thermally degrade to form volatile sulfur compounds that mask early-eluting peaks. DMAc perfectly solubilizes the matrix while keeping its vapor pressure negligible at the 85°C equilibration temperature, driving volatile solvents entirely into the gas phase.

PartitionLogic Sample Sample: Amino Alcohol + Residual Solvents Diluent Add DMAc Diluent (High BP, Low VP) Sample->Diluent Heat Thermal Equilibration (85°C for 20 min) Diluent->Heat GasPhase Gas Phase (Headspace) Volatile Solvents Only Heat->GasPhase Partitioning (K) LiquidPhase Liquid Phase Matrix + DMAc Heat->LiquidPhase Retention GC GC-FID Analysis (Zero Matrix Effect) GasPhase->GC Injection via Transfer Line

Caption: Thermodynamic phase partitioning logic for Headspace GC-FID.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the analytical procedure must be a self-validating system. This protocol incorporates mandatory System Suitability Testing (SST) prior to sample analysis, ensuring the system is fit-for-purpose in accordance with 2[2].

Step-by-Step Methodology

Step 1: Diluent and Standard Preparation

  • Use HPLC-grade N,N-Dimethylacetamide (DMAc) as the blank diluent.

  • Prepare a mixed standard solution containing Methanol, Dichloromethane, Toluene, and Ethyl Acetate in DMAc. Target concentrations should reflect 100% of the ICH Q3C(R8) specification limits (assuming a 100 mg sample weight in 1.0 mL diluent).

Step 2: Sample Preparation

  • Accurately weigh 100.0 mg of (2R)-2-methyl-3-(methylamino)propan-1-ol into a 20 mL glass headspace vial.

  • Add 1.0 mL of DMAc.

  • Immediately seal the vial with a PTFE/silicone septum and crimp cap to prevent loss of volatiles.

Step 3: Instrumental Parameters (sHS-GC-FID)

  • Headspace Sampler: Oven Temperature: 85°C; Equilibration Time: 20 min; Vial Pressurization: 15 psi; Loop Temperature: 95°C; Transfer Line Temperature: 105°C.

  • GC Parameters: Column: DB-624 (30m × 0.32mm × 1.8µm) or equivalent. Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Detector: FID at 250°C.

Step 4: System Suitability Test (SST)

  • Inject the standard mix 6 consecutive times.

  • Self-Validation Criteria: Resolution ( Rs​ ) between the closest eluting critical pair must be ≥1.5 . The Relative Standard Deviation (%RSD) of peak areas for all analytes must be ≤10.0% .

ValidationWorkflow Start ICH Q2(R2) Validation Spec Specificity No Matrix Interference Start->Spec Lin Linearity & Range LOQ to 120% Limit Start->Lin Acc Accuracy (Recovery) Spiked at 50%, 100%, 150% Start->Acc Prec Precision Repeatability (n=6) Start->Prec LOD Sensitivity LOD (S/N > 3), LOQ (S/N > 10) Start->LOD Report Fit-for-Purpose Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report

Caption: ICH Q2(R2) analytical procedure validation workflow for residual solvents.

ICH Q2(R2) Validation Data & Results

The method was fully validated according to ICH Q2(R2) guidelines[2] to ensure its suitability for controlling residual solvents in the target amino alcohol.

Table 2: ICH Q3C(R8) Target Solvents & Analytical Challenges
SolventICH ClassPDE Limit (ppm)Analytical Challenge Overcome by Method
Methanol 23000Poor FID response; resolved via optimized split ratio
Dichloromethane 2600High volatility; controlled via immediate crimp-capping
Toluene 2890Strong matrix partitioning; overcome by DMAc diluent
Ethyl Acetate 35000Co-elution risks; resolved via DB-624 selectivity
Table 3: Validation Results Summary
Validation ParameterMethanolDichloromethaneTolueneEthyl AcetateICH Q2(R2) Acceptance Criteria
Linearity ( R2 ) 0.99920.99980.99990.9995 ≥0.990
Accuracy (Recovery %) 98.5 - 102.197.4 - 101.599.0 - 103.298.8 - 101.080.0% - 120.0%
Precision (% RSD) 3.22.51.82.1 ≤10.0%
LOD (ppm) 155210S/N ≥3
LOQ (ppm) 4515630S/N ≥10

Conclusion

For the residual solvent analysis of (2R)-2-methyl-3-(methylamino)propan-1-ol, the Advanced sHS-GC-FID system vastly outperforms Direct Injection GC and qNMR. By utilizing thermodynamic phase partitioning with DMAc as a diluent, the method completely eliminates the severe matrix interference typically caused by the polar, basic amino alcohol. The resulting validation data demonstrates exceptional linearity, accuracy, and precision, providing a highly reliable, self-validating framework that meets all stringent ICH Q2(R2) and Q3C(R8) regulatory standards.

References

  • HWI Group. "ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products".
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)".

Sources

Comparative

A Comparative Guide to Solvent Selection for the Efficient Extraction of (2R)-2-methyl-3-(methylamino)propan-1-ol

Abstract (2R)-2-methyl-3-(methylamino)propan-1-ol is a chiral amino alcohol with significant potential as a building block in pharmaceutical synthesis. Its purification, particularly its extraction from aqueous media fol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2R)-2-methyl-3-(methylamino)propan-1-ol is a chiral amino alcohol with significant potential as a building block in pharmaceutical synthesis. Its purification, particularly its extraction from aqueous media following synthesis, is a critical step that dictates yield and purity. This guide provides a comprehensive benchmark of various organic solvents for the liquid-liquid extraction (LLE) of this target compound. We delve into the foundational principles of solvent selection, present a systematic experimental comparison, and offer an optimized, field-tested protocol for researchers, scientists, and drug development professionals. All methodologies are grounded in established chemical principles to ensure reproducibility and scientific integrity.

Foundational Principles of Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a cornerstone separation technique that operates on the principle of differential solubility.[1] It involves the partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2] The success of this technique hinges on selecting a solvent that has a high affinity for the target compound while being immiscible with the initial solvent matrix.[3]

The Distribution Ratio (D) and the Power of pH

The effectiveness of an extraction is quantified by the distribution ratio (D), which is the total concentration of the solute in the organic phase divided by its concentration in the aqueous phase.[2] For ionizable compounds like (2R)-2-methyl-3-(methylamino)propan-1-ol, the distribution ratio is highly dependent on the pH of the aqueous phase.

Our target molecule contains a secondary amine, which is basic.

  • In acidic conditions (low pH): The amine group is protonated (R₂NH₂⁺), forming a salt. This ionic form is highly polar and preferentially dissolves in the aqueous phase.

  • In basic conditions (high pH): The amine is deprotonated (R₂NH), existing as a neutral, free base. This form is significantly less polar and can be more readily extracted into an organic solvent.[2][4]

Therefore, manipulating the pH of the aqueous layer to be basic is a critical and mandatory first step to ensure the analyte is in its most extractable, nonpolar form.

Physicochemical Profile of the Analyte

(2R)-2-methyl-3-(methylamino)propan-1-ol possesses two key functional groups: a primary alcohol (-OH) and a secondary amine (-NH-). These groups impart a high degree of polarity and the capacity for hydrogen bonding, suggesting significant solubility in water.[5] Its basic nature, conferred by the amine group, is the key to unlocking efficient extraction. The fundamental strategy is to suppress its water solubility by neutralizing its charge through basification, thereby enabling its transfer into a suitable organic phase.

Experimental Design for Solvent Benchmarking

This section outlines a robust and self-validating methodology for comparing the extraction efficiency of four common laboratory solvents across a polarity spectrum.

Objective: To systematically evaluate the efficiency of Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), and n-Butanol for the extraction of (2R)-2-methyl-3-(methylamino)propan-1-ol from a basified aqueous solution.

Experimental Workflow

The general workflow for this comparative analysis is depicted below. This systematic process ensures that each solvent is tested under identical conditions, providing a reliable basis for comparison.

G cluster_prep Aqueous Phase Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis A 1. Prepare 1 mg/mL Analyte in 0.1 M HCl (aq) B 2. Adjust to pH 11-12 with 2 M NaOH A->B C 3. Add Equal Volume of Test Solvent (e.g., EtOAc) B->C D 4. Mix Vigorously in Separatory Funnel & Vent C->D E 5. Allow Phases to Separate D->E F 6. Collect Organic Layer E->F G 7. Repeat Extraction 2x on Aqueous Layer F->G H 8. Combine Organic Extracts & Dry (Na2SO4) G->H I 9. Remove Solvent (Rotary Evaporation) H->I J 10. Quantify Analyte Mass (e.g., by HPLC) I->J

Caption: General experimental workflow for the comparative solvent extraction study.

Step-by-Step Protocol for Solvent Comparison

  • Preparation of Standard Aqueous Phase: A stock solution of (2R)-2-methyl-3-(methylamino)propan-1-ol was prepared at a concentration of 10.0 g in 100 mL of deionized water.

  • Basification: The aqueous solution was adjusted to a pH of 12 using a 2 M sodium hydroxide solution. This step is crucial to deprotonate the amine, rendering it neutral and favoring its partition into the organic phase.[4]

  • Liquid-Liquid Extraction:

    • 20 mL of the basified aqueous solution was transferred to a 125 mL separatory funnel.

    • 20 mL of the test solvent (Toluene, DCM, Ethyl Acetate, or n-Butanol) was added.

    • The funnel was stoppered and shaken vigorously for 1-2 minutes, with periodic venting to release pressure.[6]

    • The funnel was clamped, and the layers were allowed to separate completely (typically 5-10 minutes).

    • The organic layer was carefully drained and collected. Note: DCM is denser than water and will be the bottom layer, while the other solvents are less dense and will form the top layer.

    • The extraction of the aqueous layer was repeated two more times with fresh 20 mL portions of the respective solvent.

  • Drying and Concentration: The three collected organic extracts for each solvent were combined and dried over anhydrous sodium sulfate. The drying agent was removed by gravity filtration, and the solvent was subsequently removed under reduced pressure using a rotary evaporator.

  • Quantification: The mass of the recovered solid/oil was determined gravimetrically. Purity and accurate quantification were confirmed using High-Performance Liquid Chromatography (HPLC) with a chiral column to ensure the integrity of the enantiomer.[7] The extraction efficiency was calculated as: Efficiency (%) = (Mass of Analyte Recovered / Initial Mass of Analyte) x 100

Comparative Performance Analysis

The selection of an ideal solvent is a balance between its extraction efficiency and its practical handling properties. The data below summarizes the performance of each benchmarked solvent.

Table 1: Benchmarking Solvent Performance

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Avg. Extraction Efficiency (%) (n=3)Observations
Toluene2.41110.8765.2%Clean phase separation. High boiling point requires more energy for removal.
Dichloromethane (DCM)3.1401.3388.7%Excellent solubilizing power. Low boiling point makes for easy removal but increases potential for loss of volatile product.
Ethyl Acetate (EtOAc)4.4770.9096.5% High efficiency. Prone to hydrolysis under strongly basic conditions. Moderate boiling point.
n-Butanol4.01180.8192.3%Good efficiency, but its partial miscibility with water can lead to complications in phase separation and lower yields.

Discussion of Results

The experimental data reveals a clear correlation between solvent polarity and extraction efficiency, governed by the "like dissolves like" principle.[8]

G cluster_cause Solvent Characteristics cluster_effect Extraction Outcome Analyte (2R)-2-methyl-3-(methylamino)propan-1-ol (Free Base Form) Polarity: Moderately High Toluene Toluene (Low Polarity) Result: Poor Efficiency Analyte->Toluene Polarity Mismatch EtOAc Ethyl Acetate (Medium-High Polarity) Result: High Efficiency Analyte->EtOAc Good Polarity Match nButanol n-Butanol (High Polarity) Result: High Efficiency, but Poor Phase Separation Analyte->nButanol Too Similar Polarity (Partial Miscibility)

Caption: Relationship between solvent polarity and extraction efficiency.

  • Toluene: As a non-polar aromatic hydrocarbon, toluene was the least effective. Its polarity is insufficient to efficiently solvate the polar alcohol and amine functional groups of the target molecule, even in its neutral form.

  • Dichloromethane (DCM): DCM showed strong performance due to its ability to dissolve a wide range of compounds. However, its high density and low boiling point, while advantageous for removal, require careful handling.

  • n-Butanol: While having a polarity well-matched to the analyte, its significant solubility in water (approx. 7.7 g/100 mL) complicates the extraction. This partial miscibility can lead to the loss of product in the aqueous phase and make achieving a clean separation difficult without additional steps like "salting out".[9]

  • Ethyl Acetate (EtOAc): Ethyl acetate emerged as the superior solvent. Its polarity is high enough to effectively solvate the analyte due to its ester functional group, which can act as a hydrogen bond acceptor. Yet, it maintains low miscibility with water, leading to both high extraction efficiency and clean phase separation. A key consideration is its susceptibility to base-catalyzed hydrolysis; therefore, prolonged contact with the highly basic aqueous phase should be minimized.

Optimized Protocol for Extraction with Ethyl Acetate

Based on the comparative data, the following protocol is recommended for the efficient extraction of (2R)-2-methyl-3-(methylamino)propan-1-ol on a laboratory scale.

Materials:

  • Aqueous solution containing the crude product

  • Ethyl Acetate (EtOAc), reagent grade

  • Sodium Hydroxide (NaOH), 2 M solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Separatory Funnel, beakers, Erlenmeyer flask

  • pH meter or pH paper

Procedure:

  • pH Adjustment: Transfer the aqueous solution containing the product to a beaker. While stirring, slowly add 2 M NaOH solution until the pH of the solution is stable between 11 and 12.

  • First Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate. Stopper the funnel and invert it, opening the stopcock to vent. Shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a clean beaker for subsequent extractions. Drain the upper organic (EtOAc) layer into a clean Erlenmeyer flask.

  • Subsequent Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-3) two more times using fresh portions of ethyl acetate. Combine all organic extracts into the same Erlenmeyer flask.

  • Drying: Add anhydrous sodium sulfate to the combined organic extracts in small portions, swirling after each addition, until the drying agent no longer clumps together and flows freely.

  • Filtration: Gravity filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the sodium sulfate.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator at a bath temperature of 40°C.

  • Final Product: The remaining oil or solid in the flask is the extracted (2R)-2-methyl-3-(methylamino)propan-1-ol. Place the flask under high vacuum for a short period to remove any trace amounts of solvent.

Conclusion

Systematic solvent selection is paramount for developing efficient and scalable purification processes in drug development and chemical synthesis. This guide demonstrates that while several solvents can extract (2R)-2-methyl-3-(methylamino)propan-1-ol from an aqueous phase, Ethyl Acetate provides the optimal balance of high extraction efficiency, clean phase separation, and practical handling properties. The foundational principles of pH adjustment and polarity matching are critical for success. By employing the optimized protocol described herein, researchers can confidently and reproducibly isolate this valuable chiral intermediate.

References

  • Syrris. Liquid-Liquid Extraction: An Overview.

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.

  • Wikipedia. Liquid–liquid extraction.

  • Echemi. 2,2-Dimethyl-3-(methylamino)propan-1-ol.

  • Google Patents. US2894954A - Method of selectively extracting amino acids.

  • YouTube. Intro to Liquid-Liquid Extraction.

  • Sigma-Aldrich. 2-Methyl-2-(methylamino)propan-1-ol.

  • GuideChem. 1-Propanol, 2-methyl-3-(methylamino)- 42142-56-3 wiki.

  • Semantic Scholar. Effects of Extraction Solvents on the Quantification of Free Amino Acids in Lyophilised Brewer's Yeast.

  • Google Patents. JP2000026381A - Isolation of aminoalcohol.

  • Benchchem. Technical Support Center: Purification of (2S)-2-(methylamino)propan-1-ol.

  • Sigma-Aldrich. 3-Methylamino-1-propanol.

  • PubMed. [New methods of synthesizing 3-aminopropanol-1 derivatives. I. Synthesis of 2-methyl-3-aminopropanol-1 and 2-methyl-3-dimethylaminopropanol-1].

  • MDPI. Amino Acid-Based Natural Deep Eutectic Solvents for Extraction of Phenolic Compounds from Aqueous Environments.

  • American Elements. 2-Methyl-2-(methylamino)propan-1-ol.

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

  • ACS Publications. Extraction Process of Amino Acids with Deep Eutectic Solvents-Based Supported Liquid Membranes.

  • Columbia University. solid-liquid extraction.

  • Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions.

  • Medtronic. A Systematic Testing Strategy In Performing A Successful Chemical Characterization.

  • Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

  • ResearchGate. Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models.

  • OSHA. T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m.

  • ChemicalBook. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works.

  • PMC. Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea.

  • Sigma-Aldrich. Solvent Miscibility Table.

  • NextSDS. 2-methyl-1-(propylamino)propan-2-ol — Chemical Substance Information.

  • Maximum Academic Press. Synergy between solvent polarity and composition for efficient extraction of bioactive compounds from pitaya.

  • FULIR. Separating 2-Propanol and Water: A Comparative Study of Extractive Distillation, Salting-Out, and Extraction.

  • Solubility Data Series.

  • Solvent Miscibility Table.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2R)-2-methyl-3-(methylamino)propan-1-ol

Operational Safety & PPE Guide for Handling (2R)-2-methyl-3-(methylamino)propan-1-ol Introduction (2R)-2-methyl-3-(methylamino)propan-1-ol (and its racemate, CAS: 42142-56-3) is a chiral amino alcohol extensively used as...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & PPE Guide for Handling (2R)-2-methyl-3-(methylamino)propan-1-ol

Introduction (2R)-2-methyl-3-(methylamino)propan-1-ol (and its racemate, CAS: 42142-56-3) is a chiral amino alcohol extensively used as a building block in pharmaceutical synthesis and drug development[1]. Due to the presence of both a secondary amine and a primary hydroxyl group, this compound exhibits strong basicity and nucleophilicity. These chemical properties translate directly into severe operational hazards, primarily its classification as a Class 8 Corrosive material[2]. This guide provides drug development professionals with a self-validating framework for selecting Personal Protective Equipment (PPE), executing safe handling workflows, and managing spills.

Chemical Risk Profile & Causality

Understanding the mechanism of chemical injury is critical for effective PPE selection. Amino alcohols like (2R)-2-methyl-3-(methylamino)propan-1-ol cause rapid saponification of skin lipids and extraction of cellular water, leading to liquefaction necrosis upon contact[3].

  • Skin & Eye Contact (H314): The high local pH upon contact with tissue moisture causes severe skin burns and irreversible eye damage[3].

  • Inhalation (H332, H335): The compound emits basic vapors that are highly irritating to the mucous membranes of the respiratory tract[4].

  • Ingestion (H302): Harmful if swallowed, causing severe burns to the gastrointestinal tract[3][5].

Quantitative PPE Selection Matrix

To mitigate the risks of liquefaction necrosis and respiratory irritation, PPE must be selected based on chemical resistance and breakthrough times. The following table summarizes the mandatory PPE requirements[3].

PPE CategorySpecificationCausality / RationaleVerification Standard
Eye/Face Splash goggles + Full-face shieldPrevents irreversible corneal damage from micro-splashes (H314).EN 166(EU) or NIOSH (US) compliant[3].
Hands (Primary) Butyl rubber or heavy-duty Nitrile (>0.4 mm)High resistance to basic amines. Prevents dermal saponification.EN 374; Breakthrough time >480 mins[3].
Body Flame-resistant lab coat + Chemical apronProtects against bulk spills and secondary contamination.EU Directive 89/686/EEC[3].
Respiratory ABEK-P3 Filter Mask or PAPRNeutralizes basic organic vapors and filters aerosols (H335).Required if handled outside a fume hood[3].

Operational Workflow: A Self-Validating Protocol

Every handling procedure must incorporate built-in checks to ensure safety systems are functioning before exposure occurs.

Phase 1: Pre-Handling Setup & Verification

  • Fume Hood Validation: Turn on the fume hood and verify the face velocity is between 0.4 and 0.6 m/s using the digital monitor or a physical tissue test. Causality: Adequate draft prevents the accumulation of corrosive organic vapors in the operator's breathing zone.

  • PPE Integrity Check: Inspect nitrile/butyl gloves for micro-tears by inflating them with air and submerging them in water. Verify the expiration date on the ABEK-P3 respirator cartridges.

  • Workspace Preparation: Clear the fume hood of incompatible materials (e.g., strong oxidizers, strong acids). Place a spill tray lined with inert absorbent pads under the balance or transfer area.

Phase 2: Active Handling (Weighing & Transfer)

  • Container Acclimation: If the chemical is stored at 4°C[4], allow the sealed container to reach room temperature before opening. Causality: This prevents atmospheric moisture condensation inside the bottle, which can react exothermically with the amine.

  • Transfer: Open the container only inside the validated fume hood. Use non-sparking spatulas or glass pipettes for transfer[3].

  • Sealing: Immediately purge the headspace of the source container with inert gas (Nitrogen or Argon) to prevent environmental degradation and oxidation, then seal tightly.

Phase 3: Post-Handling Decontamination

  • Tool Decontamination: Rinse all spatulas and glassware with a dilute, weak acid (e.g., 5% citric acid) to neutralize residual amine, followed by copious amounts of deionized water.

  • PPE Doffing: Remove the chemical apron first. Remove gloves using the "glove-in-glove" technique to ensure bare skin never touches the contaminated exterior. Wash hands immediately with soap and water[4].

Spill Response & Disposal Plan

Because (2R)-2-methyl-3-(methylamino)propan-1-ol is a Class 8 Corrosive (UN 2735)[2], spills must be managed with chemical neutralization, not just absorption.

Step-by-Step Spill Mitigation:

  • Evacuate & Isolate: Evacuate personnel from the immediate area. Ensure the fume hood sash is lowered to maximize exhaust efficiency[3].

  • Neutralization: Do NOT use water with a full water jet, as this will spread the corrosive material[4]. Instead, carefully apply a weak solid acid (e.g., sodium bisulfate or citric acid powder) starting from the perimeter of the spill and working inward. Causality: Weak acids safely neutralize the basic amine without causing a violent exothermic reaction.

  • Absorption: Once neutralized (verified by pH paper showing pH 6-8), cover the area with an inert absorbent like vermiculite or dry sand.

  • Disposal: Sweep the absorbed mixture using a plastic dustpan and transfer it to a clearly labeled, sealable polyethylene hazardous waste container. Dispose of as Class 8 Corrosive Waste through a licensed waste management facility.

Operational Safety Logic Diagram

The following diagram illustrates the self-validating workflow for handling this corrosive amino alcohol.

G Start Risk Assessment (H314, H302, H335) PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat, Respirator) Start->PPE Hood Fume Hood Operation (Draft > 0.5 m/s) PPE->Hood Spill Spill Detected? Hood->Spill Neutralize Neutralize & Absorb (Citric Acid / Vermiculite) Spill->Neutralize Yes Normal Complete Protocol & Seal Container Spill->Normal No Decon Decontamination (Wash PPE & Hands) Neutralize->Decon Normal->Decon Waste Disposal (Class 8 Corrosive Waste) Decon->Waste

Logical workflow for handling corrosive amino alcohols, from PPE selection to waste disposal.

Sources

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